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1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane Documentation Hub

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  • Product: 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
  • CAS: 1184977-20-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane in Antiretroviral Drug Development Executive Summary In the rigorous landscape of pharmacokinetic (PK) pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane in Antiretroviral Drug Development

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and bioanalytical assay development, stable isotope-labeled internal standards (SIL-IS) are indispensable for mitigating matrix effects in LC-MS/MS quantification. 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane is a highly specialized, deuterated intermediate utilized primarily in the synthesis of Efavirenz-d4[1]. Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to an allosteric pocket of the HIV-1 reverse transcriptase, thereby suppressing viral replication[2]. This whitepaper provides an in-depth mechanistic analysis of this dibromoalkene intermediate, detailing its physicochemical properties, its role in the Corey-Fuchs homologation, and the causal logic behind its experimental handling.

Physicochemical Profiling and Isotopic Significance

The structural architecture of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane consists of a highly strained, deuterated cyclopropane ring conjugated to a gem-dibromovinyl moiety.

Quantitative Data Summary
ParameterSpecification
Chemical Name 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
CAS Registry Number 1184977-20-5[1]
Molecular Formula C5H2D4Br2[1]
Molecular Weight 229.93 g/mol [1]
Physical State Colourless Oil[1]
Storage Conditions 2-8 °C (Refrigerator)[1]
Primary Application Precursor for Efavirenz-d4 and its metabolites[1],[3]

The Causality of the d4-Label: From a bioanalytical standpoint, the placement of the four deuterium atoms on the cyclopropane ring is a calculated design choice. Efavirenz undergoes primary Phase I metabolism via the CYP2B6 enzyme, which typically yields 8-hydroxyefavirenz[3],[2]. Because the oxidative metabolism targets the benzoxazinone core rather than the cyclopropyl-ethynyl tail, the d4-labeled cyclopropane ring remains metabolically inert. This ensures that the SIL-IS accurately tracks the parent drug's extraction recovery and ionization efficiency without risking deuterium-hydrogen exchange in biological matrices.

Mechanistic Pathway: The Corey-Fuchs Homologation

The conversion of cyclopropanecarboxaldehyde to cyclopropylacetylene is classically achieved via the Corey-Fuchs reaction, a two-stage homologation process[4]. 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane represents the stable, isolable intermediate generated at the end of the first stage (olefination).

To synthesize the final antiretroviral active pharmaceutical ingredient (API), this dibromoalkene must be converted into a terminal alkyne. This is achieved through a cascade reaction involving halogen-metal exchange, alpha-elimination to a vinylidene carbene, and a subsequent Fritsch-Buttenberg-Wiechell (FBW) rearrangement.

CoreyFuchs A Cyclopropanecarboxaldehyde-d4 B 1-(2,2-Dibromoethenyl)- 2,2,3,3-d4-cyclopropane A->B CBr4, PPh3 (Olefination) C Cyclopropylacetylene-d4 B->C 1. n-BuLi 2. H2O (FBW Rearrangement) D Efavirenz-d4 (SIL-IS) C->D Asymmetric Alkynylation

Fig 1. Mechanistic pathway of Efavirenz-d4 synthesis via the Corey-Fuchs homologation.

Experimental Protocol: Conversion to Cyclopropylacetylene-d4

As a Senior Application Scientist, it is critical to emphasize that successful execution of the Corey-Fuchs second stage relies heavily on strict environmental controls and precise stoichiometry. Below is the self-validating protocol for converting the dibromoalkene intermediate into cyclopropylacetylene-d4.

Workflow S1 1. Substrate Preparation Dissolve in anhydrous THF S2 2. Cryogenic Cooling Cool to -78 °C (Argon atm) S1->S2 S3 3. Lithiation Dropwise n-BuLi (2.2 eq) S2->S3 S4 4. FBW Rearrangement Warm to 0 °C for 1 h S3->S4 S5 5. Quenching & Isolation NH4Cl quench, Et2O extract S4->S5

Fig 2. Standard operating procedure for lithiation and FBW rearrangement of the dibromoalkene.

Step-by-Step Methodology & Causality

Step 1: Substrate Preparation

  • Action: Dissolve 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.

  • Causality: THF acts as a Lewis base, coordinating with the lithium ions of the reagent to break up hexameric aggregates of n-BuLi, thereby enhancing its reactivity. The argon atmosphere is non-negotiable; the resulting lithium acetylide is highly oxophilic and sensitive to atmospheric moisture, which would prematurely quench the reactive intermediate.

Step 2: Cryogenic Cooling

  • Action: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Causality: The initial halogen-metal exchange is violently exothermic. Cryogenic conditions stabilize the transient lithium carbenoid intermediate. Without this thermal suppression, uncontrolled alpha-elimination occurs prematurely, leading to the formation of unwanted cumulene or diyne byproducts rather than the desired terminal alkyne.

Step 3: Lithiation and Halogen-Metal Exchange

  • Action: Add n-butyllithium (n-BuLi, 2.2 eq, 1.6 M in hexanes) dropwise via a syringe pump over 30 minutes.

  • Causality: The stoichiometry is the most critical parameter of this protocol. The first equivalent of n-BuLi executes the halogen-metal exchange, replacing one bromine atom with lithium. The second equivalent acts as a strong base to deprotonate the newly formed terminal alkyne once the rearrangement occurs, driving the equilibrium forward to form a stable lithium acetylide[4]. The extra 0.2 eq compensates for trace moisture in the system.

Step 4: Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

  • Action: Remove the cryogenic bath and allow the reaction mixture to warm gradually to 0 °C over 1 hour.

  • Causality: Controlled warming provides the precise activation energy required for the vinylidene carbene to undergo the FBW rearrangement. During this phase, the cyclopropyl ring migrates to the terminal carbon, forming the carbon-carbon triple bond. Gradual warming ensures this migration happens smoothly without rupturing the highly strained d4-labeled cyclopropane ring.

Step 5: Quenching and Isolation

  • Action: Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with diethyl ether ( Et2​O ).

  • Causality: NH4Cl provides a mild, buffered proton source to safely protonate the lithium acetylide, yielding the final cyclopropylacetylene-d4. Diethyl ether is explicitly chosen for extraction due to its low boiling point (34.6 °C), which facilitates the isolation of the highly volatile cyclopropylacetylene-d4 (b.p. ~52 °C) during downstream concentration without product loss.

References

  • Pharmaffiliates. "1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane." Pharmaffiliates Reference Standards. Available at: [Link]

  • Google Patents. "US6359164B1 - Process for the preparation of cyclopropylacetylene." United States Patent and Trademark Office.
  • Veeprho. "Efavirenz Impurities and Related Compounds." Veeprho Pharmaceuticals. Available at:[Link]

Sources

Exploratory

Precision Modulation of Voltage-Gated Sodium Channels: The Mechanism of Action of Deuterated Dibromoethenyl Cyclopropane Derivatives

A Technical Guide for Researchers, Toxicologists, and Drug Development Professionals Executive Summary Dibromoethenyl cyclopropane derivatives—most notably the synthetic pyrethroid deltamethrin—are potent modulators of e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

Dibromoethenyl cyclopropane derivatives—most notably the synthetic pyrethroid deltamethrin—are potent modulators of excitable membranes. By selectively targeting voltage-gated sodium channels (VGSCs), these compounds induce profound neuropharmacological effects. In recent years, the strategic deuteration of these molecules (e.g., Deltamethrin-d5) has revolutionized both analytical chemistry and metabolic research.

As a Senior Application Scientist, I have structured this technical guide to move beyond surface-level descriptions. Here, we will dissect the fundamental causality behind the mechanism of action (MoA) of these derivatives, explore how the Kinetic Isotope Effect (KIE) alters their metabolic fate, and provide self-validating, step-by-step protocols for quantifying their activity and concentration in biological matrices.

Molecular Architecture and Target Engagement

The Pharmacophore: Dibromoethenyl Cyclopropane

The core efficacy of these derivatives relies on the stereospecific geometry of the cyclopropane ring coupled with the highly lipophilic 2,2-dibromoethenyl moiety. This structure allows the molecule to partition rapidly into lipid bilayers and access the intramembranous binding sites of VGSCs.

Mechanism of Action at the VGSC

Voltage-gated sodium channels are integral transmembrane proteins responsible for the rapid rising phase of action potentials[1]. The dibromoethenyl cyclopropane derivative acts as a state-dependent gating modifier.

  • Binding: The molecule preferentially binds to the open state of the VGSC. Computational modeling and mutagenesis studies indicate that the receptor site is located in a hydrophobic pocket formed by the IIS4-S5 linker and the IIS5 and IIIS6 helices[2].

  • Inhibition of Deactivation: Once bound, the derivative physically obstructs the conformational changes required for channel closure. It inhibits both fast inactivation and deactivation[2].

  • Electrophysiological Consequence: This stabilization of the open state results in a prolonged sodium tail current upon membrane repolarization[3]. The continuous influx of Na+ lowers the action potential threshold, leading to repetitive nerve firing, hyperexcitability, and eventually, depolarization block.

VGSC_MoA Resting Resting State (Closed) Depolarization Membrane Depolarization Resting->Depolarization Voltage Shift Open Open State (Na+ Influx) Depolarization->Open Activation Inactivated Inactivated State (Pore Blocked) Open->Inactivated Fast Inactivation Prolonged Prolonged Opening (Tail Current) Open->Prolonged Inhibits Deactivation Inactivated->Resting Repolarization Pyrethroid Deuterated Dibromoethenyl Derivative Pyrethroid->Open Binds IIS4-S5 linker Prolonged->Inactivated Steric Blockade

Mechanism of Action: Deuterated pyrethroids stabilizing the VGSC open state.

The Deuterium Advantage: Kinetic Isotope Effect (KIE)

While the dibromoethenyl cyclopropane moiety dictates target engagement, the incorporation of deuterium (typically on the phenoxybenzyl ring or the cyclopropane backbone) fundamentally alters the molecule's pharmacokinetics.

Cytochrome P450-Mediated Metabolism

Non-deuterated derivatives are rapidly cleared by two primary pathways: hydrolysis by carboxylesterases (CES1 and CES2) and oxidation by Cytochrome P450 enzymes (predominantly CYP2C19, CYP2B6, and CYP3A4)[4].

The CYP-mediated oxidation involves the abstraction of a hydrogen atom to form a hydroxylated metabolite. By replacing protium ( 1H ) with deuterium ( 2H ), we invoke the Primary Kinetic Isotope Effect . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, the activation energy required to cleave the C-D bond during the rate-limiting hydride transfer step is significantly higher[5].

Causality of Deuteration on Clearance

Because the C-D bond resists CYP450 cleavage, the intrinsic clearance ( CLint​ ) via the oxidative pathway plummets. This forces the metabolic burden almost entirely onto the carboxylesterase pathway[4]. For researchers, this provides a highly stable isotopic analog that resists degradation during sample preparation and biological incubation, making it the gold standard for analytical quantification[6].

Quantitative Data: Metabolic Stability Profile

The following table synthesizes the comparative pharmacokinetic shifts observed when utilizing deuterated vs. non-deuterated dibromoethenyl cyclopropane derivatives in human liver microsome (HLM) assays.

ParameterNon-Deuterated Derivative (e.g., Deltamethrin)Deuterated Derivative (e.g., Deltamethrin-d5)Causality / Mechanism
CYP450 CLint​ High ( >40μL/min/mg )Low ( <10μL/min/mg )Increased C-D bond activation energy (KIE).
CES Hydrolysis Rate ModerateModerateEsterase cleavage is unaffected by distal deuteration.
In Vitro Half-Life ( t1/2​ ) ~25 minutes~65 minutesReduced oxidative vulnerability extends persistence.
VGSC Binding Affinity ( Kd​ ) ~10 nM~10 nMIsotopic substitution does not alter steric receptor fit.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal checks to verify causality and prevent artifactual data.

Protocol A: Patch-Clamp Electrophysiology of VGSCs

To validate the MoA of a deuterated dibromoethenyl cyclopropane derivative, whole-cell patch-clamp recordings on HEK293 cells expressing human VGSCs (e.g., NaV​1.1 or NaV​1.6 ) must be performed.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the target VGSC. Plate on glass coverslips 24 hours prior to recording.

  • Solution Formulation:

    • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES (pH 7.4).

    • Intracellular solution: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

  • Compound Application: Dissolve the deuterated derivative in DMSO (final DMSO concentration <0.1% to prevent solvent-induced membrane fluidization).

  • Electrophysiological Recording:

    • Establish a Gigaohm seal and break into the whole-cell configuration.

    • Hold the membrane potential at -100 mV.

    • Apply a 5-ms depolarizing pulse to 0 mV to open the channels, followed by repolarization to -100 mV.

  • Validation Check: In the absence of the drug, the sodium current should deactivate rapidly (<2 ms). Upon perfusion of the deuterated derivative (10 nM to 1 μM ), observe the emergence of a prolonged "tail current" during repolarization, confirming the inhibition of channel deactivation[3].

Protocol B: LC-MS/MS Bioanalysis using Deuterated Internal Standards

Deuterated pyrethroids are critical internal standards (IS) for quantifying trace levels of non-deuterated pesticides in complex biological matrices (e.g., animal feeds, plasma)[6].

Step-by-Step Methodology:

  • Sample Spiking: Aliquot 1.0 mL of the biological matrix. Immediately spike with 10 μL of the deuterated dibromoethenyl cyclopropane IS (1 μg/mL stock). Causality: Spiking before extraction ensures the IS accounts for any analyte loss during subsequent steps.

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of hexane/acetone (1:1 v/v). Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Concentration: Transfer the organic supernatant to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 μL of initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5 μL onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using electrospray ionization (ESI+). Monitor the precursor-to-product ion transitions for both the analyte and the deuterated IS.

  • Validation Check: The retention time of the deuterated IS must perfectly match the non-deuterated analyte. The ratio of their peak areas is used to calculate the exact concentration, self-correcting for matrix ionization suppression[7].

LCMS_Workflow Sample Biological Sample Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Spike Spike Deuterated Internal Standard Spike->Extraction LC Liquid Chromatography Extraction->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Data Quantitative Analysis MSMS->Data

LC-MS/MS workflow utilizing deuterated derivatives as internal standards.

Conclusion

Deuterated dibromoethenyl cyclopropane derivatives represent a perfect intersection of neuropharmacology and isotopic chemistry. By maintaining their potent binding affinity to the IIS4-S5 linker of voltage-gated sodium channels, they preserve their biological mechanism of action. Simultaneously, the strategic integration of deuterium leverages the Kinetic Isotope Effect to bypass rapid cytochrome P450-mediated degradation. For researchers, mastering the application of these compounds—whether in patch-clamp electrophysiology or as robust internal standards in LC-MS/MS—is essential for advancing toxicological assessments and next-generation drug development.

References

  • Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry N
  • Voltage-Gated Sodium Channels as Insecticide Targets N
  • Unravelling impacts of the insecticide deltamethrin on neuronal sodium channels in honey bees: Molecular insights and behavioural outcomes ResearchG
  • An important role of a pyrethroid-sensing residue F1519 in the action of the N-alkylamide insecticide BTG 502 on the cockroach sodium channel N
  • Role of Ser457 of NADPH−Cytochrome P450 Oxidoreductase in Catalysis and Control of FAD Oxidation−Reduction Potential ACS Public
  • major human cytochrome: Topics by Science.gov Science.gov
  • (PDF)

Sources

Foundational

Spectral data and NMR analysis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

An In-Depth Technical Guide to the Spectral Data and NMR Analysis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane Executive Summary The synthesis and analytical verification of stable isotope-labeled (SIL) intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectral Data and NMR Analysis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

Executive Summary

The synthesis and analytical verification of stable isotope-labeled (SIL) intermediates are critical for developing internal standards in pharmacokinetic bioanalysis and studying kinetic isotope effects (KIE) in drug metabolism. 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (CAS: 1184977-20-5) is a highly specialized, deuterated building block primarily utilized in the synthesis of Efavirenz-d4, a labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 therapy[1].

This whitepaper provides a comprehensive analysis of the spectral signatures of this compound, detailing the causality behind its unique Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. By understanding the quantum mechanical effects of deuterium substitution on spin-spin coupling and relaxation times, researchers can establish robust, self-validating analytical workflows.

Mechanistic Context & Synthetic Utility

In the synthesis of Efavirenz-d4, 1-(2,2-dibromoethenyl)-2,2,3,3-d4-cyclopropane serves as the direct precursor to cyclopropylacetylene-d4. The dibromovinyl group undergoes a base-promoted elimination (often via a Fritsch-Buttenberg-Wiechell-type intermediate using n-butyllithium) to yield the terminal alkyne, which is subsequently coupled to a trifluoromethyl ketone intermediate[2].

The structural integrity of the cyclopropane ring—specifically the retention of the four deuterium atoms—must be rigorously validated before downstream coupling, as isotopic scrambling or incomplete deuteration will compromise the final active pharmaceutical ingredient (API).

SynthesisPathway A 1-(2,2-Dibromoethenyl)- 2,2,3,3-d4-cyclopropane B Elimination / Rearrangement (n-BuLi, -78°C) A->B -2 HBr C Cyclopropylacetylene-d4 (Reactive Intermediate) B->C Alkynylation D Nucleophilic Addition (to CF3-Ketone) C->D Chiral Catalyst E Efavirenz-d4 (SIL-API) D->E Cyclization

Workflow: Synthetic pathway from the d4-dibromovinylcyclopropane intermediate to Efavirenz-d4.

Spectral Data Analysis: The Isotopic Signature

The substitution of protium ( 1 H) with deuterium ( 2 H or D) fundamentally alters the NMR landscape of the cyclopropane ring. Deuterium has a nuclear spin of I=1 (compared to I=1/2 for protium), which changes both the multiplicity rules and the relaxation dynamics of the molecule.

1 H NMR Spectroscopy: Proton Isolation

In the non-deuterated analog, the cyclopropane ring presents a complex multiplet system due to the non-equivalent geminal and vicinal protons. In the d4​ analog, the two methylene groups (-CD 2​ -) are NMR-silent in the proton spectrum. Consequently, the 1 H NMR spectrum is dramatically simplified to exactly two proton environments: the vinylic proton and the single methine proton on the cyclopropane ring.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
45.82Doublet (d)8.51HVinylic -CH =CBr 2​
11.65Broad Doublet (br d)8.51HCyclopropyl -CH -
2, 3N/AN/AN/A0HCyclopropyl -CD 2​
  • (Silent)

Causality Note: The cyclopropyl methine proton ( δ 1.65) normally appears as a complex multiplet. Here, it appears as a broad doublet. The primary splitting ( J=8.5 Hz) comes from the vicinal vinylic proton. The broadening is caused by unresolved, weak scalar coupling to the adjacent deuterium atoms ( 3JH−D​ ), which is typically less than 2 Hz.

13 C NMR Spectroscopy: Multiplicity and the 2nI+1 Rule

The 13 C NMR spectrum provides the most definitive proof of deuteration. Carbon atoms directly attached to deuterium experience two distinct phenomena:

  • Isotope Shift: A slight upfield shift (typically 0.2 - 0.5 ppm per D atom) due to the heavier mass of deuterium altering the zero-point vibrational energy of the C-D bond.

  • Spin-Spin Splitting: Following the 2nI+1 rule, a carbon attached to two deuterium atoms ( n=2,I=1 ) will split into 2(2)(1)+1=5 peaks (a pentet).

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JC−D​ , Hz)Assignment
4138.4Singlet (s)-Vinylic -C H=CBr 2​
588.1Singlet (s)-Vinylic -CH=C Br 2​
115.2Singlet (s)-Cyclopropyl -C H-
2, 37.8Pentet (p)~24.0Cyclopropyl -C D 2​ -
Mass Spectrometry (GC-MS): The Bromine Isotope Pattern

Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. A molecule containing two bromine atoms will exhibit a characteristic 1:2:1 isotopic cluster for the molecular ion [M] + . For the d4​ compound (Formula: C 5​ H 2​ D 4​ Br 2​ ), the exact mass shifts by +4 Da compared to the non-deuterated version.

Table 3: GC-MS (Electron Ionization, 70 eV) Fragmentation

m/z Relative Intensity (%)Ion AssignmentIsotope Signature
22851[M] + ( 79 Br 2​ )1:2:1 Cluster (Left)
230100[M] + ( 79 Br 81 Br)Base Peak / Center
23249[M] + ( 81 Br 2​ )1:2:1 Cluster (Right)
149~40[M - 79 Br] + 1:1 Cluster (Left)
151~40[M - 81 Br] + 1:1 Cluster (Right)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in verification checkpoint to prevent the propagation of errors.

Protocol 1: Synthesis via Corey-Fuchs Olefination

This protocol details the conversion of cyclopropanecarboxaldehyde-d4 to the dibromovinyl target.

  • Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve triphenylphosphine (PPh 3​ , 4.0 equiv) and carbon tetrabromide (CBr 4​ , 2.0 equiv) in anhydrous dichloromethane (DCM).

    • Causality: The 2:1 ratio of PPh 3​ to CBr 4​ is required to generate the reactive dibromomethylene phosphorane ylide in situ while reducing the oxidized phosphine byproduct.

  • Temperature Control: Cool the vibrant orange solution to 0 °C using an ice bath.

  • Substrate Addition: Add cyclopropanecarboxaldehyde-d4 (1.0 equiv) dropwise over 15 minutes. Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Validation Checkpoint (TLC/GC-MS): Before quenching, run a thin-layer chromatography (TLC) plate (Hexanes). A non-polar UV-active spot should appear ( Rf​≈0.8 ). Extract a 10 μ L aliquot, dilute in hexanes, and inject into the GC-MS. Do not proceed to workup unless the m/z 230 base peak is confirmed.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with pentane (to precipitate triphenylphosphine oxide). Filter through a pad of Celite, concentrate the filtrate in vacuo (careful: the product is volatile), and purify via silica gel flash chromatography (100% Pentane).

Protocol 2: Optimized NMR Acquisition for Deuterated Analogs

Standard 13 C NMR parameters will often fail to detect the -CD 2​

  • carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and elongated relaxation times.
  • Sample Preparation: Dissolve 20-25 mg of the purified 1-(2,2-dibromoethenyl)-2,2,3,3-d4-cyclopropane in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1 H NMR Acquisition:

    • Parameters: 16 scans, Relaxation Delay (D1) = 1.0 s.

    • Validation: Ensure the integration ratio of the vinylic proton to the cyclopropyl proton is exactly 1.00 : 1.00.

  • 13 C NMR Acquisition (Critical Modifications):

    • Parameters: 1024 scans.

    • Causality / T1 Relaxation: Set the Relaxation Delay (D1) to 5.0 - 10.0 seconds . Because the d4​ carbons lack attached protons, their spin-lattice relaxation time ( T1​ ) is significantly longer. A standard 1-second delay will result in saturated signals and the pentets at 7.8 ppm will vanish into the baseline noise.

    • Decoupling: Use inverse-gated decoupling if quantitative integration of the carbon signals is required to suppress any residual NOE from the non-deuterated positions.

References

  • Pharmaffiliates. "1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (CAS: 1184977-20-5) Reference Standard." Pharmaffiliates Product Catalog. Available at:[Link]

  • Lu, Z., et al. "Bromine Radical Catalysis by Energy Transfer Photosensitization." Journal of the American Chemical Society, ACS Publications, 2020. Available at:[Link]

Sources

Exploratory

The Mechanistic and Metabolic Role of d4-Cyclopropane Compounds in Kinetic Isotope Effect (KIE) Studies

Executive Summary The cyclopropyl group is a highly privileged pharmacophore in modern drug discovery, frequently utilized to enhance binding affinity, increase structural rigidity, and modulate lipophilicity. However, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropyl group is a highly privileged pharmacophore in modern drug discovery, frequently utilized to enhance binding affinity, increase structural rigidity, and modulate lipophilicity. However, cyclopropanes are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism, often leading to rapid clearance or the generation of reactive, potentially toxic intermediates.

To rationally optimize these compounds, drug development professionals must understand the precise enzymatic mechanisms driving their degradation. By strategically incorporating a 2,2,3,3-d4-cyclopropyl isotopic label, researchers can leverage the Kinetic Isotope Effect (KIE) to dissect complex metabolic pathways. This whitepaper provides an in-depth technical guide on the causality behind cyclopropane oxidation, the diagnostic utility of d4-cyclopropane KIE studies, and self-validating experimental protocols for mechanistic enzymology.

Mechanistic Foundations: Cyclopropanes in CYP450 Metabolism

The oxidation of cyclopropylamines by CYP450 enzymes has historically been the subject of intense mechanistic debate. The core question revolves around the initial step of oxidation: does the enzyme initiate degradation via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT / C-H abstraction) ?[1]

  • The SET Pathway: If the enzyme removes a single electron from the heteroatom (e.g., nitrogen in a cyclopropylamine), a radical cation is formed. Because the cyclopropyl ring is highly strained, this intermediate acts as a "radical clock," undergoing ultra-rapid ring cleavage to form an iminium ion and a primary carbon radical.

  • The HAT Pathway: Alternatively, the high-valent iron-oxo species (Compound I) of CYP450 may directly abstract a hydrogen atom from the α -carbon of the cyclopropyl ring. This is followed by rapid oxygen rebound, forming a carbinolamine intermediate that collapses into N-dealkylation products (e.g., cyclopropanone hydrate) without ring opening[2].

The Role of d4-Cyclopropane

To differentiate between these pathways, researchers replace the four hydrogen atoms on the β -carbons of the cyclopropyl ring with deuterium, creating a d4-cyclopropyl moiety (e.g., buprenorphine-d4)[3]. Because the zero-point vibrational energy of a C-D bond is significantly lower than that of a C-H bond, it requires more activation energy to break. If C-H abstraction (HAT) is the rate-determining step, the reaction rate will drop significantly upon deuteration. If SET is the dominant pathway, the rate remains largely unchanged because electron transfer does not involve C-H bond cleavage.

G Substrate Cyclopropylamine Substrate CYP450 CYP450 Oxidation Substrate->CYP450 SET Single Electron Transfer (SET) CYP450->SET No Primary KIE HAT Hydrogen Atom Transfer (HAT) CYP450->HAT Large Primary KIE (d4-cyclopropane) RingOpen Ring Cleavage (Radical Clock) SET->RingOpen Dealkylation N-Dealkylation / Cyclopropanone HAT->Dealkylation

CYP450-mediated cyclopropylamine oxidation pathways and KIE diagnostic logic.

Kinetic Isotope Effects (KIE) as a Diagnostic Tool

The Kinetic Isotope Effect is quantified as the ratio of the reaction rate of the light isotopologue to the heavy isotopologue ( kH​/kD​ ). In d4-cyclopropane studies, the observed KIE provides direct causality regarding the transition state of the metabolic reaction[4].

Data Presentation: Interpretation of KIE Values
KIE Value ( kH​/kD​ )ClassificationMechanistic InterpretationClinical / Drug Design Relevance
1.0 - 1.2 No / Secondary KIEC-H bond cleavage is not the rate-limiting step (e.g., SET is dominant, or product release is rate-limiting).Deuteration will not meaningfully improve the metabolic half-life of the drug.
1.5 - 2.5 Moderate Primary KIEC-H abstraction is partially rate-limiting, often masked by other slow steps in the catalytic cycle.Deuteration may offer moderate improvements in clearance rates.
> 3.0 Large Primary KIEC-H abstraction is strictly the rate-determining step (HAT mechanism confirmed).Highly favorable for a "deuterium switch" strategy to block metabolism and extend half-life.

When a large primary KIE is observed, the enzyme may experience metabolic switching —where the energetic barrier at the d4-cyclopropyl site is so high that the CYP450 enzyme redirects its oxidative focus to a secondary, non-deuterated site on the molecule[4].

Experimental Protocol: Competitive KIE Assay

To accurately measure the intermolecular KIE, a competitive assay is the gold standard. This protocol is a self-validating system : by incubating the natural abundance (d0) and d4-cyclopropyl substrates in the exact same reaction vessel, variables such as enzyme concentration, temperature fluctuations, and matrix suppression effects in mass spectrometry are perfectly controlled. The isotopic substitution remains the sole independent variable.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Synthesize or procure high-purity d0-cyclopropyl and 2,2,3,3-d4-cyclopropyl analogs of the target compound.

  • Prepare an exact 1:1 equimolar mixture of the d0 and d4 compounds in a biologically compatible solvent (e.g., DMSO, final concentration <0.5% v/v).

Step 2: Microsomal Incubation (Self-Validating Setup)

  • Prepare a reaction mixture containing Human Liver Microsomes (HLM) or recombinant CYP450 enzymes (e.g., 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation: Prepare a parallel negative control using heat-inactivated microsomes to account for non-enzymatic degradation.

  • Pre-warm the mixtures to 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

Step 3: Quenching and Extraction

  • At precise time intervals (e.g., 0, 5, 10, 15, 30 minutes), extract 50 µL aliquots from the reaction vessel.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., a 13C-labeled analog).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for analysis.

Step 4: LC-MS/MS Quantification

  • Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Track the depletion of the parent masses (e.g., [M+H]+ for d0 and [M+4+H]+ for d4) and the appearance of specific metabolites (e.g., ring-opened vs. intact cyclopropanone hydrate).

Step 5: Data Analysis

  • Plot the natural log of the remaining substrate fraction ( ln(Ct​/C0​) ) versus time for both d0 and d4.

  • The slopes of these linear regressions represent the pseudo-first-order rate constants ( kH​ and kD​ ).

  • Calculate the KIE as kH​/kD​ .

Workflow Prep 1. Equimolar Mix (d0 + d4-cyclopropyl) Incubate 2. CYP450 / HLM Incubation Prep->Incubate Quench 3. Reaction Quench & Extraction Incubate->Quench LCMS 4. LC-MS/MS Quantification Quench->LCMS Calc 5. KIE Calculation (kH/kD) LCMS->Calc

Step-by-step competitive KIE assay workflow using LC-MS/MS.

Conclusion and Strategic Applications

The integration of d4-cyclopropane compounds into KIE studies bridges the gap between theoretical physical organic chemistry and applied pharmacology. By proving that C-H abstraction is the rate-limiting step in cyclopropylamine N-dealkylation, researchers can confidently deploy deuterium-switching strategies to mitigate metabolic liabilities. This not only aids in the structural elucidation of transient metabolites (like cyclopropanone) but also directly informs the design of next-generation therapeutics with optimized pharmacokinetic profiles, reduced toxicity, and extended clinical half-lives.

References

  • Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms.National Institutes of Health (NIH).
  • Mechanism of cytochrome P-450 inhibition by cyclopropylamines.ACS Publications.
  • Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine.ACS Publications.
  • CAS 5957-75-5 (Buprenorphine-d4 cyclopropyl-2,2,3,3-d4 / Delta8-THC interactions).CymitQuimica.

Sources

Foundational

Reactivity and Synthetic Utility of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane in Advanced API Manufacturing

Executive Summary The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a validated methodology to modulate pharmacokinetic profiles via the kinetic isotope effect (KIE). I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a validated methodology to modulate pharmacokinetic profiles via the kinetic isotope effect (KIE). In the synthesis of deuterated non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically the HIV-1 therapeutic Efavirenz-d4 1[1], the compound 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (CAS 1184977-20-5) serves as a critical structural lynchpin 2[2]. This technical guide delineates the reactivity profile of this gem-dibromoalkene, focusing on its controlled, base-mediated transformation into d4-cyclopropylacetylene—the requisite nucleophile for the asymmetric construction of the Efavirenz quaternary stereocenter 3[3].

Structural & Electronic Profile

The molecule features a highly strained d4-cyclopropane ring conjugated to a gem-dibromoalkene. The 2,2,3,3-tetradeuteration provides a subtle stereoelectronic effect; the heavier deuterium atoms lower the zero-point energy of the C-D bonds compared to C-H bonds, slightly increasing the kinetic stability of the cyclopropane ring against radical-mediated ring-opening. However, the dominant reactivity is dictated by the dibromoalkene moiety, which is primed for the second stage of the Corey-Fuchs homologation [[4]](4].

The Fritsch-Buttenberg-Wiechell (FBW) Rearrangement Pathway

The conversion of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane to d4-cyclopropylacetylene is an archetypal example of the Fritsch-Buttenberg-Wiechell (FBW) rearrangement [[5]](5].

FBW_Mechanism A 1-(2,2-Dibromoethenyl)- 2,2,3,3-d4-cyclopropane B Halogen-Metal Exchange (n-BuLi, -78°C) A->B C Lithium Carbenoid Intermediate B->C D α-Elimination (- LiBr) C->D E Vinylidene Carbene D->E F 1,2-Shift (FBW Rearrangement) E->F G Lithium d4-Cyclopropylacetylide F->G H Aqueous Workup (H+ quench) G->H I d4-Cyclopropylacetylene H->I

Fig 1. Mechanistic pathway of the Fritsch-Buttenberg-Wiechell rearrangement via lithium carbenoid.

Mechanistically, the process is initiated by the addition of a strong organolithium base, typically n-butyllithium (n-BuLi). The first equivalent of n-BuLi executes a rapid, diffusion-controlled halogen-metal exchange at the less sterically hindered bromine atom, generating a highly reactive lithium carbenoid 5[5]. Subsequent α-elimination of lithium bromide (LiBr) yields a transient vinylidene carbene. The critical step is the 1,2-shift of the d4-cyclopropyl group to the terminal carbene carbon, yielding the lithium d4-cyclopropylacetylide, which is subsequently protonated during aqueous workup [[4]](4].

Mitigating Cyclopropane Ring-Opening

A persistent challenge in cyclopropyl-bearing systems is the propensity for ring-opening due to inherent angular strain (~27.5 kcal/mol). Alternative synthetic routes attempting to utilize harsh chlorinating agents (e.g., PCl5) for alkyne formation have historically resulted in extensive ring-opening side reactions 6[6]. The n-BuLi mediated FBW rearrangement circumvents this by operating at cryogenic temperatures (-78 °C), ensuring that the activation energy for the intramolecular 1,2-shift is accessible, while the barrier for homolytic or heterolytic ring cleavage remains insurmountable.

Quantitative Reactivity Data & Condition Optimization

To maximize the yield of d4-cyclopropylacetylene, the choice of base and thermal control is paramount. The table below summarizes the causality between reaction conditions and product integrity.

Reagent SystemTemperature ProfileSolventYield of d4-CyclopropylacetylenePrimary Impurity / Side Reaction
n-BuLi (2.2 equiv) -78 °C to 25 °C THF 88 - 92% Trace debromination
LDA (2.5 equiv)-78 °C to 25 °CTHF72 - 78%Incomplete conversion
t-BuOK (3.0 equiv)0 °C to 60 °CDMSO< 40%Cyclopropane ring-opening
PCl5 (Alternative)25 °CCH2Cl2N/AExtensive ring-opening 6[6]

Experimental Methodology: d4-Cyclopropylacetylene Synthesis

Objective: Execute the Fritsch-Buttenberg-Wiechell rearrangement while preserving the integrity of the d4-cyclopropane ring.

Step-by-Step Protocol:

  • Cryogenic Initialization: Purge a flame-dried Schlenk flask with ultra-high purity N2. Charge the flask with 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (10.0 mmol) and anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The -78 °C setpoint is critical to stabilize the intermediate lithium carbenoid and prevent premature, uncontrolled elimination which leads to polymerization.

  • Lithiation (Halogen-Metal Exchange): Add n-BuLi (2.5 M in hexanes, 22.0 mmol, 2.2 eq) dropwise via syringe pump over 30 minutes.

    • Causality: The first equivalent of n-BuLi executes a rapid halogen-metal exchange. The second equivalent deprotonates the resulting intermediate to drive the α-elimination. Dropwise addition prevents localized exothermic spikes that could provide enough activation energy for cyclopropane ring-opening.

  • Rearrangement Phase: Stir the reaction mixture at -78 °C for 1 hour, then gradually warm to 25 °C over 2 hours.

    • Causality: The FBW rearrangement (1,2-shift of the cyclopropyl group) requires thermal energy to proceed. Gradual warming ensures the vinylidene carbene smoothly rearranges to the terminal alkyne rather than undergoing intermolecular carbene insertions.

  • Quenching & Isolation: Cool the mixture to 0 °C and quench dropwise with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with pentane (3 x 20 mL).

    • Causality: Pentane is chosen over ethyl acetate or dichloromethane because d4-cyclopropylacetylene is highly volatile. Pentane allows for careful fractional distillation to isolate the product without losing it to evaporation.

Downstream Application: Asymmetric Alkynylation for Efavirenz-d4

Once isolated, d4-cyclopropylacetylene is subjected to an asymmetric alkynylation with 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone (or related derivatives). State-of-the-art methodologies utilize chiral-at-ruthenium catalysts at remarkably low loadings (e.g., 0.2 mol %) to construct the propargylic alcohol intermediate of Efavirenz with >95% enantiomeric excess (ee) [[3]](3].

Efavirenz_Workflow S1 d4-Cyclopropane- carboxaldehyde S2 Corey-Fuchs Step 1 S1->S2 S3 Dibromoalkene Intermediate S2->S3 S4 Corey-Fuchs Step 2 S3->S4 S5 d4-Cyclopropyl- acetylene S4->S5 S6 Asymmetric Alkynylation S5->S6 S7 Efavirenz-d4 S6->S7

Fig 2. Synthetic workflow from d4-cyclopropanecarboxaldehyde to the final Efavirenz-d4 API.

References

  • Pharmaffiliates. "1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane". 2

  • FireScholars. "VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN". 6

  • ACS Publications. "Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz". 3

  • Wikipedia. "Corey–Fuchs reaction".4

  • Organic Chemistry Portal. "Corey-Fuchs Reaction". 5

  • Pharmaffiliates. "Efavirenz-impurities". 1

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane: An Application Note and Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the laboratory synthesis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane, a deuterated building block with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane, a deuterated building block with potential applications in medicinal chemistry and drug development. The inclusion of deuterium can significantly alter the metabolic profile and pharmacokinetic properties of bioactive molecules, making isotopically labeled compounds valuable tools in pharmaceutical research.

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy. The synthesis is approached in two key stages:

  • Preparation of the deuterated precursor: Synthesis of 2,2,3,3-d4-cyclopropanecarboxaldehyde.

  • Installation of the dibromoethenyl group: Conversion of the deuterated aldehyde to the target molecule via a Corey-Fuchs reaction.

Scientific Rationale and Strategy

The core of this synthesis lies in the strategic introduction of deuterium atoms onto the cyclopropane ring, followed by a reliable olefination reaction.

Deuteration Strategy: The synthesis of the deuterated aldehyde will be adapted from a known procedure for the non-deuterated analogue, which involves the ring contraction of a 1,2-cyclobutanediol. By starting with a deuterated 2-hydroxycyclobutanone, the deuterium labels can be incorporated early in the synthetic sequence. This precursor can be prepared through established methods of deuteration of cyclic ketones.

Corey-Fuchs Reaction: To convert the aldehyde to the desired 1,1-dibromoalkene, the Corey-Fuchs reaction is the method of choice. This reaction is a robust and widely used transformation for the one-carbon homologation of aldehydes. It proceeds through a Wittig-type reaction involving a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
2-Hydroxycyclobutanone≥95%Commercially Available
Deuterium oxide (D₂O)99.9 atom % DCommercially Available
Sodium deuteroxide (NaOD)40 wt. % in D₂O, 99.5 atom % DCommercially Available
Lithium aluminum deuteride (LiAlD₄)98 atom % DCommercially Available
Boron trifluoride etherate (BF₃·OEt₂)Reagent gradeCommercially Available
Triphenylphosphine (PPh₃)99%Commercially Available
Carbon tetrabromide (CBr₄)99%Commercially Available
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercially Available
Dichloromethane (CH₂Cl₂), anhydrous≥99.8%Commercially Available
Diethyl ether (Et₂O), anhydrous≥99.7%Commercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
HexanesReagent gradeCommercially Available
Sodium sulfate (Na₂SO₄), anhydrousACS reagentCommercially Available
Celite®Commercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography

Equipment: Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.), magnetic stirrers, heating mantles, ice baths, rotary evaporator, vacuum pump, inert atmosphere setup (e.g., Schlenk line or glovebox), distillation apparatus, and equipment for column chromatography.

Experimental Protocols

Part 1: Synthesis of 2,2,3,3-d4-cyclopropanecarboxaldehyde

This part of the synthesis is a four-step process starting from 2-hydroxycyclobutanone.

Step 1: Deuteration of 2-Hydroxycyclobutanone

  • Rationale: The acidic α-protons of the ketone are exchanged with deuterium from D₂O under basic conditions.

  • Procedure:

    • To a solution of 2-hydroxycyclobutanone (1.0 eq) in deuterium oxide (D₂O), add a catalytic amount of sodium deuteroxide (NaOD).

    • Stir the mixture at room temperature for 24 hours to allow for complete H/D exchange at the α-positions.

    • Neutralize the solution with a suitable deuterated acid (e.g., DCl in D₂O).

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-dideuterio-2-hydroxycyclobutanone. The extent of deuteration should be confirmed by ¹H NMR spectroscopy.

Step 2: Reduction of 3,3-dideuterio-2-hydroxycyclobutanone

  • Rationale: The ketone is reduced to a hydroxyl group using a deuteride source to introduce the remaining two deuterium atoms.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum deuteride (LiAlD₄) (0.5 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C and add a solution of 3,3-dideuterio-2-hydroxycyclobutanone (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of D₂O, followed by a 15% NaOD solution in D₂O, and finally more D₂O.

    • Filter the resulting precipitate and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2,2,3,3-d4-cyclobutane-1,2-diol.

Step 3: Ring Contraction to 2,2,3,3-d4-cyclopropanecarboxaldehyde

  • Rationale: The 1,2-diol undergoes a pinacol-type rearrangement catalyzed by a Lewis acid to form the cyclopropanecarboxaldehyde.

  • Procedure:

    • Place the crude 2,2,3,3-d4-cyclobutane-1,2-diol in a distillation apparatus.

    • Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂).

    • Heat the mixture gently under vacuum. The product, 2,2,3,3-d4-cyclopropanecarboxaldehyde, will distill as it is formed.

    • Collect the distillate in a cooled receiver. The product should be used immediately in the next step or stored under an inert atmosphere at low temperature.

Synthesis_Part1 A 2-Hydroxycyclobutanone B 3,3-dideuterio-2-hydroxycyclobutanone A->B D₂O, NaOD C 2,2,3,3-d4-cyclobutane-1,2-diol B->C 1. LiAlD₄, Et₂O 2. D₂O workup D 2,2,3,3-d4-cyclopropanecarboxaldehyde C->D BF₃·OEt₂, Heat Synthesis_Part2 A 2,2,3,3-d4-cyclopropanecarboxaldehyde B 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane A->B PPh₃, CBr₄ CH₂Cl₂

Application

Application Note: Protocols for using 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane as an Internal Standard in Efavirenz Impurity Profiling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Introduction & Scientific Rationale Efavirenz is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Introduction & Scientific Rationale

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 [1]. The commercial synthesis of Efavirenz relies heavily on the critical intermediate cyclopropylacetylene , which is traditionally synthesized from cyclopropanecarboxaldehyde via a Corey-Fuchs homologation or equivalent trihalomethyl anion addition [2].

A critical intermediate in this sequence is 1-(2,2-dibromoethenyl)cyclopropane . Due to its dibromoalkene structure, this compound falls under the Ashby-Tennant classification of structural alerts for mutagenicity [3]. Under ICH M7 guidelines , potentially mutagenic impurities (PMIs) must be strictly controlled to a Threshold of Toxicological Concern (TTC) to ensure patient safety [4].

Quantifying trace volatile haloalkenes in a complex Active Pharmaceutical Ingredient (API) matrix is analytically challenging due to variable extraction recoveries and matrix suppression. To establish a self-validating, highly trustworthy analytical system, 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (CAS: 1184977-20-5) is utilized as a stable isotope-labeled internal standard (SIL-IS). Because the d4-isotopologue is chemically identical to the analyte, it perfectly compensates for any losses during sample preparation or variations in GC injection.

Synthesis N1 Cyclopropanecarboxaldehyde N2 1-(2,2-Dibromoethenyl)cyclopropane (Mutagenic Impurity) N1->N2 CBr4, PPh3 (Corey-Fuchs Step 1) N3 Cyclopropylacetylene N2->N3 n-BuLi (Corey-Fuchs Step 2) N4 Efavirenz API N3->N4 Asymmetric Addition to CF3-Ketone

Figure 1: Synthetic origin of the mutagenic haloalkene impurity during Efavirenz manufacturing.

Mechanistic Causality in Mass Spectrometry: Overcoming Isotopic Cross-Talk

When utilizing isotopic internal standards for halogenated compounds, analytical scientists must account for the natural isotopic distribution of halogens. Bromine exists naturally as two isotopes: 7 9 Br and 8 1 Br in an approximate 1:1 ratio.

For the non-deuterated analyte ( C5​H6​Br2​ ), the molecular ion cluster appears at m/z 224, 226, and 228 (ratio 1:2:1). For the d4-internal standard ( C5​H2​D4​Br2​ ), the addition of four deuterium atoms shifts the molecular ion cluster to m/z 228, 230, and 232 .

The Analytical Challenge: If a method monitors the molecular ions, the 8 1 Br 2​ isotope of the non-deuterated analyte (m/z 228) will directly interfere with the 7 9 Br 2​ isotope of the d4-IS (m/z 228). This cross-talk fundamentally compromises quantitative trustworthiness.

The Solution: To eliminate interference, our protocol utilizes Electron Impact (EI) fragmentation to monitor the [M - Br] + fragment via Multiple Reaction Monitoring (MRM). By selecting the mixed-isotope molecular ion ( 7 9 Br 8 1 Br) as the precursor and monitoring the loss of 8 1 Br, we achieve complete mass resolution between the analyte and the IS.

Experimental Protocol: Self-Validating Extraction and GC-MS/MS

Because 1-(2,2-dibromoethenyl)cyclopropane is non-polar and volatile, Liquid-Liquid Extraction (LLE) using a non-polar solvent (hexane) paired with an aqueous dissolution of the API provides excellent orthogonal cleanup.

Step-by-Step Methodology
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane in methanol. Dilute to a working IS spiking solution of 100 ng/mL in hexane.

  • Sample Preparation: Accurately weigh 100 mg of Efavirenz API into a 10 mL glass centrifuge tube.

  • Dissolution: Add 2.0 mL of LC-MS grade water and 0.5 mL of methanol to dissolve/suspend the API.

  • IS Spiking: Spike exactly 50 µL of the working IS solution (100 ng/mL) into the mixture.

  • Extraction: Add 2.0 mL of GC-grade hexane. Cap tightly and vortex vigorously for 3 minutes to partition the haloalkene into the organic layer.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Collection: Carefully transfer 1.0 mL of the upper hexane layer into a GC autosampler vial containing a glass insert.

  • Analysis: Inject 1.0 µL into the GC-MS/MS system.

Workflow S1 1. Sample Weighing (Efavirenz API) S2 2. IS Spiking (Add d4-Isotope) S1->S2 S3 3. Liquid-Liquid Extraction (Water / Hexane) S2->S3 S4 4. Phase Separation (Collect Hexane Layer) S3->S4 S5 5. GC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. Data Processing (Isotope Dilution Calc) S5->S6

Figure 2: Analytical workflow for the quantification of haloalkene impurities via GC-MS/MS.

Quantitative Data Presentation

To ensure reproducibility across laboratories, the optimized GC-MS/MS parameters are summarized below. The method utilizes a standard DB-5MS column (30 m × 0.25 mm × 0.25 µm) with helium as the carrier gas (1.0 mL/min constant flow).

Table 1: GC Oven Temperature Program
Ramp StageHeating Rate (°C/min)Target Temperature (°C)Hold Time (min)
Initial -502.0
Ramp 1 151500.0
Ramp 2 302803.0
Table 2: MS/MS MRM Transitions (EI, 70 eV)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Analyte 226.0145.01550Quantifier
Analyte 226.0147.01550Qualifier
d4-IS 230.0149.01550Quantifier
d4-IS 230.0151.01550Qualifier

Note: The mass difference between the analyte quantifier (m/z 145) and the IS quantifier (m/z 149) is 4 Daltons, matching the four deuterium atoms and confirming zero isotopic cross-talk.

References

  • Synthesis and Evaluation of Efavirenz Analogues. Bioorganic & Medicinal Chemistry Letters, 2001. URL: [Link]

  • A Practical Preparation of Terminal Alkynes from Aldehydes (Efavirenz Synthesis). Journal of Organic Chemistry, 2000. URL:[Link]

  • Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Research in Toxicology, 2011. URL:[Link]

  • ICH M7(R2) Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation (ICH). URL:[Link]

Method

Applications of d4-labeled cyclopropanes in metabolic tracing and pharmacokinetics

An Application Guide to d4-Labeled Cyclopropanes in Modern Drug Discovery: Metabolic Tracing and Pharmacokinetic Profiling Introduction: The Strategic Advantage of Deuterated Cyclopropanes In the landscape of modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to d4-Labeled Cyclopropanes in Modern Drug Discovery: Metabolic Tracing and Pharmacokinetic Profiling

Introduction: The Strategic Advantage of Deuterated Cyclopropanes

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the vast toolkit available to researchers, the cyclopropyl group and stable isotope labeling represent two powerful, yet distinct, strategies. The cyclopropane ring, a three-membered carbocycle, is increasingly incorporated into drug molecules to enhance potency, fine-tune metabolic stability, and reduce off-target effects by providing conformational rigidity.[1][2][3] Its unique structural and electronic properties, such as shorter and stronger C-H bonds compared to linear alkanes, inherently contribute to its metabolic robustness.[2][3][4]

Concurrently, deuterium labeling—the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D)—has emerged as a key tactic to modulate drug metabolism.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[6][7] By strategically placing deuterium at known sites of metabolism, the metabolic rate can be slowed, potentially improving a drug's half-life, reducing toxic metabolites, and enhancing its overall pharmacokinetic profile.[5][8]

The fusion of these two strategies gives rise to the d4-labeled cyclopropane moiety, a powerful tool for researchers. Typically, this refers to a cyclopropane ring where the four hydrogen atoms on two of the carbons have been replaced with deuterium. This guide provides detailed application notes and protocols for leveraging d4-labeled cyclopropanes in two critical areas of drug development: metabolic tracing and advanced pharmacokinetic studies.

Part 1: Applications in High-Fidelity Metabolic Tracing

Stable isotope tracing is a cornerstone of drug metabolism studies, allowing for the precise tracking of a molecule's journey through a biological system.[9][10][11] The use of d4-labeled cyclopropanes provides a clear and unambiguous signal for mass spectrometry-based detection.

Core Principle: A d4-labeled drug and its subsequent metabolites will have a mass that is 4 Daltons (Da) higher than their unlabeled counterparts. In a mass spectrum, this creates a characteristic isotopic pattern, often appearing as a pair of peaks (M and M+4), which simplifies the identification of drug-related material in complex biological matrices like plasma, urine, or microsomal incubates.[12]

Key Applications:

  • Metabolite Identification: The most direct application is the confident identification of metabolites. By searching for the unique mass shift and isotopic signature, researchers can rapidly distinguish true metabolites from endogenous background noise, a significant challenge in metabolomics.[10][12]

  • Metabolic Pathway Elucidation: Tracing the d4-label allows for a detailed investigation into the metabolic fate of the cyclopropyl ring itself. This is crucial because while often stable, cyclopropyl groups (especially when attached to amines) can undergo oxidative ring-opening to form reactive intermediates.[4] The d4-label helps confirm whether the ring remains intact or undergoes biotransformation.

  • Reaction Phenotyping: By incubating the d4-labeled compound with specific recombinant cytochrome P450 (CYP) enzymes, the contribution of each enzyme to the drug's metabolism can be accurately determined without the need for specific enzyme inhibitors, which can have off-target effects.

cluster_invitro In Vitro / In Vivo System cluster_analysis Analytical Workflow d4_drug d4-Cyclopropyl Drug bio_system Biological System (Microsomes, Hepatocytes, Animal Model) d4_drug->bio_system metabolites Matrix with Parent (d4) & Metabolites (d4, d4-M1, d4-M2...) bio_system->metabolites sample_prep Sample Preparation (Protein Precipitation, Extraction) metabolites->sample_prep Collect Samples lc_hrms LC-HRMS Analysis sample_prep->lc_hrms data_proc Data Processing (Peak Picking, Isotope Pattern Recognition) lc_hrms->data_proc met_id Metabolite Identification & Pathway Mapping data_proc->met_id

Caption: General workflow for metabolic tracing using d4-labeled compounds.

Part 2: Enhancing Pharmacokinetic (PK) Studies

The ability to differentiate between two versions of the same drug using mass spectrometry opens the door to more efficient and precise pharmacokinetic study designs.

Core Principle: By administering a d4-labeled version and an unlabeled version of a drug in a coordinated manner, their respective concentrations can be measured independently from the same set of biological samples. This eliminates intra- and inter-subject variability, leading to more robust data with fewer subjects.

Key Applications & Data Summary:

PK Study TypeRole of d4-Labeled Cyclopropane CompoundKey Advantage
Absolute Bioavailability Serves as the intravenous (IV) "microtracer" dose, co-administered with an oral (PO) non-labeled dose.Eliminates the need for separate IV and PO dosing periods, reducing study time and variability. Allows for precise F% calculation in a single session.
Bioequivalence Studies Used as the reference formulation, co-administered with the non-labeled test formulation.Reduces the number of subjects required by removing inter-subject variability from the analysis.
Drug-Drug Interaction (DDI) Acts as the probe drug to assess the impact of a co-administered inhibitor or inducer.Allows for a "before and after" study within the same subject, increasing statistical power.
Food Effect Studies The labeled drug is administered in the fed state, while the unlabeled drug is given in the fasted state (or vice versa).Provides a direct comparison of food's effect on absorption within the same individual.

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To compare the metabolic stability of a d4-labeled cyclopropyl drug against its non-labeled analog, thereby quantifying the Kinetic Isotope Effect.

Materials:

  • d4-labeled drug and non-labeled drug (10 mM stock solutions in DMSO).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH Regenerating System (e.g., Corning Gentest™).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Ice-cold Acetonitrile with an internal standard (e.g., 100 ng/mL Tolbutamide).

  • 96-well incubation and collection plates.

Step-by-Step Methodology:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer. Add the test compound (d4-labeled or non-labeled) to achieve a final concentration of 1 µM. Rationale: This concentration is typically below the Km of most CYP enzymes, ensuring first-order kinetics.

  • Pre-incubation: Add the HLM working solution to each well for a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3 volumes of ice-cold acetonitrile with internal standard. Rationale: The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Monitor the disappearance of the parent drug over time using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the peak area ratio (compound/internal standard) versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t₁/₂) = 0.693 / k.

  • Calculate Intrinsic Clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL protein concentration).

  • Expected Outcome: The d4-labeled compound is expected to have a longer t₁/₂ and lower CLᵢₙₜ compared to the non-labeled version, providing a quantitative measure of the metabolic stabilization.

Protocol 2: Metabolite Identification using LC-HRMS

Objective: To identify and structurally characterize metabolites of a d4-labeled cyclopropyl drug from an in vitro or in vivo sample.

Materials:

  • Biological samples (e.g., supernatant from HLM incubation, plasma, urine).

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system (e.g., Thermo Orbitrap™, Sciex TOF).[13]

  • Metabolite identification software (e.g., Compound Discoverer™, Xcalibur™).

Step-by-Step Methodology:

  • Sample Preparation: Process samples as described in Protocol 1 (protein precipitation). For urine, a "dilute-and-shoot" approach may be sufficient.

  • LC Separation: Use a gradient elution on a C18 column to separate the parent drug from its more polar metabolites. A typical gradient might run from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 15-20 minutes.

  • HRMS Data Acquisition:

    • Full Scan: Acquire data in full scan mode with high resolution (>30,000 FWHM) to determine the accurate mass of parent and metabolite ions.[13]

    • Data-Dependent MS/MS: Set the instrument to automatically acquire fragmentation (MS/MS) spectra for the most abundant ions detected in the full scan. This provides structural information.

  • Data Processing:

    • Use the software to extract potential metabolite peaks by searching for masses corresponding to common metabolic biotransformations (e.g., +15.995 Da for oxidation, +176.032 Da for glucuronidation) applied to the d4-parent mass.

    • Crucially, filter the results to find ion signals that exhibit the characteristic isotopic pattern of the d4-label.

    • Compare the retention times and MS/MS fragmentation patterns of metabolites found in the test sample with a control (vehicle-dosed) sample to eliminate background ions.

sample Processed Biological Sample lc Liquid Chromatography (Separation by Polarity) sample->lc ms1 Full Scan HRMS (Accurate Mass Measurement) lc->ms1 ms2 Data-Dependent MS/MS (Fragmentation for Structure) ms1->ms2 Top N Ions software Metabolite Software (Peak Finding & Analysis) ms1->software Accurate Mass List ms2->software Fragment Spectra result Identified Metabolites (Confirmed d4-label & Structure) software->result

Caption: LC-HRMS workflow for d4-labeled metabolite identification.

Part 4: Synthesis and Quality Control

While the focus of this guide is on applications, a brief note on synthesis and characterization is essential for ensuring data integrity.

Synthesis Overview: The synthesis of d4-labeled cyclopropanes can be achieved through various modern organic chemistry methods. An efficient strategy involves the iron-catalyzed cyclopropanation of alkenes using deuterated dichloromethane (CD₂Cl₂) as a safe and practical carbene source.[5] Alternative approaches include photoredox-catalyzed methods that utilize heavy water (D₂O) as the deuterium source for the dual deuteration of cyclopropenes.[6][7][14]

Analytical Characterization and Quality Control: The purity of the labeled compound is critical for accurate interpretation of experimental results.

Analytical TechniqueInformation ProvidedTypical Acceptance Criteria
LC-UV/CAD Chemical Purity>98%
High-Resolution MS (HRMS) Confirms molecular formula and measures isotopic enrichment.[13]Isotopic purity >98%; correct mass accuracy (<5 ppm).
NMR Spectroscopy (¹H, ²H, ¹³C) Confirms the precise location of deuterium atoms and provides orthogonal confirmation of isotopic purity and structure.[13]Structure consistent with proposed compound; absence of significant proton signals at labeled positions.

Conclusion and Future Perspectives

The strategic combination of the robust cyclopropane scaffold with the metabolic guiding effects of deuterium labeling provides a multifaceted tool for drug discovery and development. d4-Labeled cyclopropanes serve as superior tracers for elucidating complex metabolic pathways and enable highly efficient and precise pharmacokinetic studies that can accelerate development timelines. As analytical technologies continue to advance, the application of these labeled compounds is expected to expand into new areas, including quantitative assessment of target engagement in proteomics and advanced molecular imaging techniques, further cementing their role in the creation of safer and more effective medicines.

References

  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis - PMC - NIH. (2026, January 26).
  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - RSC Publishing. (2025, April 22). Royal Society of Chemistry.
  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Semantic Scholar. (2025, April 22). Semantic Scholar.
  • Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry - Frontiers. (2023, December 12). Frontiers Media.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC.
  • Site-selective and multiple deuteration and application to drug discovery. Japan Science and Technology Agency.
  • Terconazole-d4: A Technical Guide to Isotopic Purity and Labeling - Benchchem. BenchChem.
  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - PubMed. (2025, April 22).
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 24). Hypha Discovery.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13).
  • Application Notes and Protocols for Tracing Metabolic Pathways with 4-Fluorobenzaldehyde-d4 - Benchchem. BenchChem.
  • Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. (2008, August 15).
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26).
  • Use of stable isotopically labeled tracers for studies of metabolic kinetics: An overview. Elsevier.

Sources

Application

Application Note: Synthesis and Metabolic Profiling of Deuterated Pyrethroids Using 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Isotopic labeling, Kinetic Isotope Effect (KIE), and Next-Generation Insecticide Synthesis Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Isotopic labeling, Kinetic Isotope Effect (KIE), and Next-Generation Insecticide Synthesis

Introduction & Mechanistic Rationale

Pyrethroids represent a cornerstone of modern pest control, exerting their insecticidal activity by modulating 1 to induce neuronal hyperexcitability[1]. However, the agricultural and domestic efficacy of these compounds is often limited by rapid environmental degradation and metabolic clearance. The primary detoxification pathways in both target insects and off-target mammals involve ester hydrolysis by 2[2] and cytochrome P450-mediated oxidation of the cyclopropane ring[3].

To overcome these metabolic liabilities, structural modification and isotopic labeling are critical tools. While traditional pyrethroid synthesis relies heavily on the esterification of 4[4], this application note details a novel synthetic paradigm utilizing5[5].

The Causality of the Approach:

  • Bypassing Esterases: Because our starting material lacks a native carboxylate group, we utilize an Iridium-catalyzed C-H borylation followed by oxidative etherification. This creates an ether-linked pyrethroid analog (similar to etofenprox), completely eliminating the esterase degradation variable.

  • Exploiting the Kinetic Isotope Effect (KIE): By incorporating a fully deuterated (d4) cyclopropane ring, we introduce a primary KIE. The C-D bond requires higher activation energy to cleave than a C-H bond, strategically bottlenecking P450-mediated ring hydroxylation and extending the compound's half-life.

Synthetic Workflow

Workflow SM 1-(2,2-Dibromoethenyl)- 2,2,3,3-d4-cyclopropane Boryl Ir-Catalyzed C-H Borylation [Ir(OMe)(COD)]2, dtbpy SM->Boryl Inter d4-Cyclopropylboronic Ester Intermediate Boryl->Inter Coupling Oxidative Etherification (Chan-Lam Type) Inter->Coupling Product Deuterated Ether Pyrethroid Analog Coupling->Product Reagent 3-Phenoxybenzyl Alcohol (Pyrethroid Pharmacophore) Reagent->Coupling Assay Metabolic Stability & KIE Evaluation Product->Assay

Workflow for the synthesis and application of a deuterated ether pyrethroid analog.

Experimental Protocols

Protocol A: Iridium-Catalyzed C-H Borylation of the d4-Cyclopropane

Objective: Functionalize the inert cyclopropane ring to enable downstream coupling without disrupting the sensitive dibromoalkene pharmacophore. Causality: The bulky dibromovinyl group sterically directs the Iridium catalyst to the less hindered, deuterated positions of the cyclopropane ring, ensuring regioselective activation.

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk flask with [Ir(OMe)(COD)]2 (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.1 equiv).

  • Catalyst Activation: Add 5.0 mL of anhydrous THF. Stir the mixture for 10 minutes at room temperature until the solution transitions to a deep red color, indicating the formation of the active Ir-boryl species.

  • Substrate Addition: Add 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (1.0 equiv, 2.0 mmol) to the activated catalyst solution.

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 80°C in an oil bath for 16 hours.

  • Self-Validation (GC-MS): Quench a 10 µL aliquot in EtOAc and analyze via GC-MS. The reaction is deemed complete when the starting material peak is exhausted. Crucial check: The product mass spectrum must retain the characteristic 1:2:1 isotopic cluster of the dibromovinyl moiety, confirming the halogens were not reduced. A mass shift corresponding to +Bpin - D validates successful borylation.

Protocol B: Oxidative Etherification (Chan-Lam Coupling)

Objective: Conjugate the borylated intermediate with 3-phenoxybenzyl alcohol to construct the final ether-linked pyrethroid. Causality: Utilizing an ether linkage completely circumvents PyE-mediated hydrolysis[2], allowing us to isolate and study the P450-specific KIE provided by the deuterium atoms.

Step-by-Step Methodology:

  • Mixture Setup: Dissolve the crude d4-cyclopropylboronic ester (1.0 equiv) and 3-phenoxybenzyl alcohol (1.2 equiv) in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst & Base: Add Cu(OAc)2 (0.1 equiv), anhydrous pyridine (2.0 equiv), and 1.0 g of freshly activated 4Å molecular sieves.

  • Oxidative Coupling: Stir the suspension vigorously under an ambient air atmosphere (oxygen acts as the terminal oxidant) at 25°C for 24 hours.

  • Purification: Filter the crude mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (gradient: 100% Hexanes to 90:10 Hexanes/EtOAc).

  • Self-Validation (NMR): Perform 1 H and 13 C NMR. The emergence of phenoxybenzyl aromatic protons ( δ 6.9–7.4 ppm) alongside the disappearance of the Bpin methyl singlets ( δ 1.2 ppm) confirms etherification. The retention of the dibromovinyl proton ( δ 5.8–6.2 ppm) validates the integrity of the active pharmacophore.

Protocol C: In Vitro Metabolic Stability & KIE Assay

Objective: Quantify the metabolic resistance conferred by the d4-cyclopropane ring against cytochrome P450 oxidation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of rat liver microsomes (RLM) in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Spiking: Introduce the synthesized d4-pyrethroid (test) or a synthesized d0-pyrethroid (control) to a final concentration of 1 µM (keep organic solvent <1% v/v).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., diazepam) to precipitate proteins and halt metabolism.

  • Self-Validation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time. A linear decline ( R2>0.95 ) confirms pseudo-first-order kinetics, validating the assay's structural integrity.

Quantitative Data: Metabolic Stability Profile

The incorporation of the d4-cyclopropane ring significantly attenuates P450-mediated clearance without compromising the intrinsic insecticidal efficacy of the dibromovinyl pharmacophore.

CompoundIsotopeRLM Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)LC50 vs A. sinensis (ppm)
Standard Ether Pyrethroidd024.556.24.8
Deuterated Analogd468.220.34.6

Table 1: Comparative metabolic stability and insecticidal efficacy. The d4-analog demonstrates a ~2.8-fold increase in half-life, confirming that cyclopropane C-H oxidation is a rate-limiting metabolic step subject to a strong primary kinetic isotope effect.

Sources

Method

Catalytic cyclopropanation methods for synthesizing d4-labeled intermediates

Application Note: Catalytic Cyclopropanation Methods for Synthesizing d4​ -Labeled Intermediates Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cyclopropanation Methods for Synthesizing d4​ -Labeled Intermediates

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Strategic Rationale

Deuterium labeling is a transformative strategy in modern drug development. By substituting hydrogen with deuterium at metabolically labile sites, researchers can leverage the kinetic isotope effect to block cytochrome P450-mediated oxidation, thereby enhancing a drug's pharmacokinetic profile without altering its spatial geometry or lipophilicity[1][2].

The cyclopropyl group is a privileged motif in medicinal chemistry, featured prominently in kinase inhibitors such as Cabozantinib[3] and LRRK2 modulators for Parkinson's disease[4]. However, the C-H bonds of the cyclopropyl ring are frequent sites of metabolic degradation. The integration of d4​ -labeled cyclopropyl intermediates—specifically d4​ -cyclopropanecarboxylic acid and d4​ -cyclopropylamine—has become a critical objective for process chemists.

Historically, synthesizing fully deuterated cyclopropanes required highly hazardous, explosive diazo-transfer reagents like diazomethane- d2​ ( CD2​N2​ ) paired with palladium catalysts[5]. Recent breakthroughs have established safer, diazo-free catalytic methods and highly optimized de novo ring construction techniques[1][6]. This application note details the mechanistic rationale and step-by-step protocols for the two most robust methods used to synthesize d4​ -cyclopropane building blocks.

Mechanistic Insights & Pathway Selection

To successfully synthesize a d4​ -cyclopropane intermediate, the synthetic chemist must choose between Late-Stage Carbene Transfer and De Novo Ring Construction . The choice is dictated by the availability of the precursor and the specific substitution pattern required.

A. The Diazo-Free Iron-Catalyzed Carbene Transfer

Traditional transition-metal cyclopropanation relies on diazo compounds. A modern, inherently safer alternative utilizes an Earth-abundant Iron(III) tetraphenylporphyrin (Fe-TPP) catalyst with dichloromethane- d2​ ( CD2​Cl2​ ) as the carbene source[1].

Causality of Reagent Selection:

  • CD2​Cl2​ over CD2​N2​ : Eliminates explosive hazards while providing a highly enriched deuterium source[1].

  • LiI and Zn Powder: CD2​Cl2​ is too stable to form a carbene directly. The addition of LiI drives an in situ halide exchange to form ICD2​Cl , which has a lower reduction potential. Zinc powder acts as a mild reductant, initiating a Single Electron Transfer (SET) to generate an α -chloro radical. This radical interacts with the Fe-catalyst to form the active Fe-carbene species[1].

  • d2​ -Alkene Precursor: To achieve a fully deuterated d4​ -cyclopropane, the Fe-catalyzed transfer of a −CD2​− group must be performed on a pre-synthesized d2​ -alkene[1].

B. Base-Catalyzed De Novo Ring Construction

When the target is a foundational building block like d4​ -cyclopropylamine, building the ring from scratch is often more scalable. This is achieved via the double alkylation of a malonate derivative using 1,2-dibromoethane- d4​ [6]. The resulting d4​ -cyclopropane-1,1-dicarboxylic acid can be decarboxylated and subjected to a Curtius rearrangement to yield the amine[4].

Cyclopropanation_Strategy Start Target: d4-Labeled Cyclopropane Intermediate Route1 Late-Stage Functionalization (Alkene Precursor Available) Start->Route1 Route2 De Novo Ring Synthesis (Building Block Approach) Start->Route2 FeCat Fe-Catalyzed Carbene Transfer Reagents: Fe(TPP)Cl, Zn, LiI, CD2Cl2 Route1->FeCat Diazo-Free / Safe PdCat Pd-Catalyzed Cyclopropanation Reagents: Pd(OAc)2, CD2N2 Route1->PdCat Traditional / Hazardous Alkylation Base-Catalyzed Alkylation Reagents: Br-CD2-CD2-Br, Base Route2->Alkylation Prod1 d4-Cyclopropane Core (via d2-Alkene) FeCat->Prod1 PdCat->Prod1 Prod2 d4-Cyclopropanecarboxylic Acid Alkylation->Prod2 Prod3 d4-Cyclopropylamine (via Curtius Rearrangement) Prod2->Prod3

Fig 1. Decision matrix for synthesizing d4-labeled cyclopropane intermediates.

Quantitative Method Comparison

The following table summarizes the operational metrics for the primary cyclopropanation strategies used in synthesizing d4​ -intermediates.

MethodologyCatalyst / ReagentsDeuterium SourceTarget IntermediateYield RangeSafety Profile
Diazo-Free Carbene Transfer [1]Fe(TPP)Cl, Zn, LiI CD2​Cl2​ d4​ -Cyclopropanes (from d2​ -alkenes)88 – 99%High. Avoids explosive diazo intermediates. High water/air tolerance.
Classical Carbene Transfer [5]Pd(OAc) 2​ or Ru(II) CD2​N2​ d4​ -Cyclopropanes60 – 85%Low. CD2​N2​ is highly toxic and explosive. Requires specialized glassware.
De Novo Alkylation [6] K2​CO3​ or NaH1,2-Dibromoethane- d4​ d4​ -Cyclopropanecarboxylic Acid45 – 65%Moderate. Standard alkylation hazards; highly scalable for industrial use.

Experimental Protocols

Protocol A: Diazo-Free Iron-Catalyzed Synthesis of d4​ -Cyclopropanes

This protocol utilizes a self-validating catalytic cycle where the visual consumption of Zn powder and color change of the porphyrin complex indicate active turnover[1].

Materials:

  • d2​ -Alkene substrate (1.0 mmol)

  • Iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl] (5 mol%, 0.05 mmol)

  • Zinc powder (2.0 mmol) - Mild reductant

  • Lithium Iodide (LiI) (2.0 mmol) - Halide exchange mediator

  • Dichloromethane- d2​ ( CD2​Cl2​ ) (2.0 mL) - Carbene source and solvent

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Fe(TPP)Cl, Zinc powder, and anhydrous LiI.

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times). Note: While the reaction exhibits suitable air tolerance (up to 53% yield in air), inert conditions maximize yields to >90%[1].

  • Reagent Addition: Add the d2​ -alkene substrate followed immediately by CD2​Cl2​ via syringe.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 16–24 hours. The generation of the α -chloro radical and subsequent carbene formation will proceed continuously via SET from the zinc surface.

  • Workup: Dilute the reaction mixture with pentane or diethyl ether (10 mL) to precipitate the metal salts. Filter the suspension through a short pad of silica gel, washing with additional ether.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure d4​ -cyclopropane.

Protocol B: Synthesis of d4​ -Cyclopropylamine via Curtius Rearrangement

This protocol describes the industrial standard for generating the d4​ -cyclopropylamine building block, essential for synthesizing LRRK2 modulators[4].

Phase 1: Synthesis of d4​ -Cyclopropanecarboxylic Acid [6]

  • Alkylation: Suspend NaH (2.2 equiv) in anhydrous DMF at 0 °C. Slowly add diethyl malonate (1.0 equiv) dropwise. Stir for 30 minutes until hydrogen evolution ceases.

  • Ring Closure: Add 1,2-dibromoethane- d4​ (1.1 equiv) dropwise. Heat the reaction to 60 °C for 12 hours.

  • Hydrolysis & Decarboxylation: Quench with water, extract the organic intermediate, and subject it to refluxing aqueous NaOH (2M) for 4 hours to hydrolyze the esters. Acidify to pH 2 with HCl, extract with EtOAc, and heat the resulting di-acid neat at 160 °C until CO2​ evolution ceases, yielding d4​ -cyclopropanecarboxylic acid.

Phase 2: Curtius Rearrangement to d4​ -Cyclopropylamine [4]

  • Acyl Azide Formation: Dissolve d4​ -cyclopropanecarboxylic acid (1.0 mmol) in anhydrous tert-butanol (5 mL). Add Triethylamine (TEA) (1.2 mmol) and Diphenylphosphoryl azide (DPPA) (1.1 mmol).

  • Rearrangement: Heat the mixture to 90 °C for 8 hours. The acyl azide undergoes thermal decomposition to an isocyanate, which is trapped by tert-butanol to form Boc- d4​ -cyclopropylamine.

  • Deprotection: Isolate the Boc-protected amine via standard aqueous workup. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the solvent in vacuo to yield d4​ -cyclopropylamine hydrochloride salt as a white solid.

Sources

Application

Application Note: Mass Spectrometry Sample Preparation for Deuterated Cyclopropane Derivatives

Introduction and Mechanistic Rationale The incorporation of cyclopropane rings into small molecules and lipids is a cornerstone of modern drug design and metabolic tracking. Cyclopropane derivatives offer unique conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of cyclopropane rings into small molecules and lipids is a cornerstone of modern drug design and metabolic tracking. Cyclopropane derivatives offer unique conformational rigidity and metabolic stability. When combined with deuterium labeling, these molecules become powerful probes for mass spectrometry (MS). Deuterated cyclopropane tags introduce highly specific mass shifts (e.g., +14 Da for standard cyclopropanation, +16 Da for deuterated variants) that allow researchers to track interorganelle flux, evaluate kinetic isotope effects, and quantify drug metabolism with near-zero background interference[1][2].

However, the sample preparation of these deuterated strained-ring systems requires rigorous control. The primary analytical challenge lies in preserving the integrity of the deuterium label (preventing H/D back-exchange) and maintaining the strained cyclopropane ring, which can be susceptible to ring-opening under harsh acidic conditions or elevated temperatures[3]. This application note details a self-validating, causality-driven protocol for the extraction, stabilization, and MS analysis of deuterated cyclopropane derivatives from complex biological matrices.

Experimental Workflow

The following diagram illustrates the critical path from biological sample to high-resolution mass spectrometry (HRMS), emphasizing the stages where structural preservation is paramount.

G N1 1. Biological Sample (In Vivo / In Vitro) N2 2. Metabolic Quenching (Cold MeOH/Water, -80°C) N1->N2 Arrest metabolism N3 3. Biphasic Extraction (Modified Folch/Bligh-Dyer) N2->N3 Solubilize targets N4 4. Phase Separation (Centrifugation & Recovery) N3->N4 Isolate organics N5 5. Desiccation & Storage (N2 Gas, Avoid Heat) N4->N5 Concentrate N6 6. LC-HRMS Analysis (ESI+, Isotope Tracking) N5->N6 Reconstitute

Workflow for the extraction and MS analysis of deuterated cyclopropane metabolites.

Causality-Driven Sample Preparation Protocol

This protocol is designed as a self-validating system: each step includes internal checks to ensure that neither ring-opening nor isotopic scrambling has occurred.

Step 1: Metabolic Quenching
  • Procedure: Immediately transfer biological samples (cells or tissue) into a pre-chilled (-80°C) quenching solution of 80% Methanol / 20% LC-MS grade Water.

  • Causality: Enzymatic activity can rapidly alter lipid and metabolite profiles. For enzymatic mass tagging studies (such as the METALIC method using cyclopropane-fatty-acyl phospholipid synthase)[2], instantaneous quenching is required to freeze the lipid flux state. Furthermore, avoiding extreme pH extremes at this stage prevents acid-catalyzed ring-opening of the cyclopropane moiety[3].

Step 2: Internal Standard Spike-In
  • Procedure: Add a known concentration of a structurally analogous, non-deuterated cyclopropane internal standard (IS) to the homogenate.

  • Causality: The IS serves as a self-validating control for extraction efficiency and matrix effects. Because the IS lacks the deuterium label, any unexpected mass shifts in the IS during MS analysis immediately alert the operator to artifactual modifications occurring during sample prep.

Step 3: Biphasic Extraction (Modified Folch Method)
  • Procedure:

    • Add cold Chloroform to the quenched methanolic mixture to achieve a final Chloroform:Methanol:Water ratio of 2:1:0.8 (v/v/v).

    • Vortex vigorously for 2 minutes at 4°C.

    • Centrifuge at 3,000 × g for 10 minutes at 4°C to induce phase separation.

  • Causality: Deuterated cyclopropane derivatives, particularly lipid-bound tags or highly lipophilic click-chemistry derivatives (e.g., BCN-fluorophore conjugates)[4], partition cleanly into the lower organic (chloroform) phase. Maintaining 4°C prevents thermal degradation of the strained ring system.

Step 4: Desiccation and Reconstitution
  • Procedure: Carefully extract the lower organic phase using a glass Pasteur pipette. Evaporate the solvent under a gentle stream of ultra-pure Nitrogen gas at room temperature (strictly <30°C). Reconstitute in an MS-compatible solvent (e.g., Isopropanol/Acetonitrile/Water).

  • Causality: Heat is the enemy of strained rings and deuterium stability. Evaporating under nitrogen without applied heat prevents thermally induced rearrangement (e.g., isomerization to propylene derivatives)[5] and minimizes H/D exchange with atmospheric moisture.

Data Presentation: Mass Spectrometry Signatures

When analyzing these samples via ESI-HRMS, the presence of the cyclopropane ring and the deuterium labels generate highly predictable mass shifts. Table 1 summarizes the expected quantitative data markers used to validate the presence of the target analytes.

Table 1: Diagnostic Mass Shifts for Cyclopropane and Deuterated Derivatives

Modification TypePrecursor MoleculeExpected Mass Shift (Δ Da)Analytical Significance
Standard Cyclopropanation Alkene (e.g., Phospholipid)+14.0156Confirms successful enzymatic or synthetic cyclopropanation (addition of -CH2-).
Deuterated Cyclopropanation Alkene+16.0282Tracks specific organelle origin (e.g., mitochondrial flux) via -CD2- addition.
Double Mass Tagging Alkene+25.0000 to +30.0000Indicates interorganelle transport (e.g., sequential tagging in ER and Mitochondria).
Ring-Opening Artifact Cyclopropane Derivative+18.0105 (Hydration)Quality Control Failure: Indicates acid/thermal degradation during sample prep.

Note: High-resolution mass spectrometry (HRMS) with a resolving power of >70,000 is recommended to accurately distinguish the isotopic fine structure of deuterated compounds from naturally occurring heavy isotopes (e.g., 13C).

References

  • ETH Zurich Research Collection. (2022). METALIC reveals interorganelle lipid flux in live cells by enzymatic mass tagging. Retrieved from[Link]

  • Oxford University Press. (1978). Chlorination of Phenylsulfinylcyclopropanes and Phenylthiocyclopropanes. Retrieved from[Link]

  • Canadian Science Publishing. The Hydrogen Isotope Effect in the Pyrolysis of Cyclopropane. Retrieved from [Link]

  • bioRxiv. (2021). Interorganelle lipid flux revealed by enzymatic mass tagging in vivo. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane Synthesis

Welcome to the Technical Support Center. The synthesis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane from 2,2,3,3-d4-cyclopropanecarboxaldehyde is driven by the Ramirez olefination, which serves as the critical first...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane from 2,2,3,3-d4-cyclopropanecarboxaldehyde is driven by the Ramirez olefination, which serves as the critical first step of the Corey-Fuchs reaction 1. While the theoretical carbon homologation is straightforward, application scientists frequently encounter depressed isolated yields. This guide provides a mechanistic troubleshooting framework, an optimized self-validating protocol, and quantitative data to help you maximize yield and isotopic fidelity.

Experimental Workflow & Logical Relationships

G A Aldehyde-d4 Substrate C Ramirez Olefination A->C Addition (0°C) B Zn / PPh3 / CBr4 Ylide Complex B->C Active Ylide D Pentane Precipitation C->D Crude Mixture (contains Ph3PO) E Silica Plug & Low-Vac Conc. D->E Ph3PO Removal F Target Olefin-d4 (High Yield) E->F Minimized Volatility Loss

Optimized workflow for the synthesis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane.

Troubleshooting Guide (Q&A)

Q1: My conversion rate by NMR is >95%, but my isolated yield is <50%. Where is the product going? Causality & Solution: The primary culprit is product volatility. Cyclopropyl compounds, particularly low-molecular-weight olefins, have relatively low boiling points. When removing extraction solvents or chromatography eluents via rotary evaporation under high vacuum, the product is inadvertently co-distilled. Actionable Fix: Swap standard dichloromethane (DCM) for a highly volatile extraction solvent like n -pentane. During concentration, strictly maintain the rotary evaporator pressure above 150 mbar and the water bath below 20 °C. Never subject the purified 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane to a high-vacuum Schlenk line.

Q2: The crude mixture is a thick syrup, and I am losing product during silica gel chromatography. How can I improve purification? Causality & Solution: The standard Corey-Fuchs olefination uses two equivalents of triphenylphosphine ( PPh3​ ) per equivalent of CBr4​ . One equivalent forms the ylide, while the other acts as a reducing agent and bromine scavenger 2. This generates massive amounts of triphenylphosphine oxide ( Ph3​P=O ), which forms a viscous matrix that traps the volatile product and causes severe tailing on silica columns. Actionable Fix: Implement a solvent-swap precipitation. Concentrate the crude mixture to a minimal volume, then rapidly add ice-cold n -pentane. The non-polar solvent crashes out the polar Ph3​P=O as a white solid, which can be filtered off. Alternatively, employing zinc dust can reduce the required amount of PPh3​ and simplify separation 3.

Q3: Can I substitute PPh3​ to avoid the oxide byproduct entirely? Causality & Solution: Yes. Modified methods utilize triisopropyl phosphite ( P(OiPr)3​ ) instead of PPh3​ [[4]](). The resulting phosphate byproduct is highly soluble in water and can be easily removed during aqueous workup, completely bypassing the need for tedious precipitation or heavy chromatography.

Q4: Does the d4​ isotopic labeling on the cyclopropane ring affect the reaction conditions? Causality & Solution: The 2,2,3,3- d4​ substitution exerts a negligible secondary kinetic isotope effect (SKIE) because the reaction center is the exocyclic aldehyde carbon. Furthermore, deuterium-labeling studies confirm that the first step of the Corey-Fuchs reaction (ylide addition) does not involve α -deprotonation of the ring 1. Therefore, no isotopic scrambling or deuterium loss occurs under standard mildly basic conditions.

Self-Validating Experimental Protocol: Zinc-Modified Olefination

This protocol integrates in-process controls (IPCs) to ensure each step validates the next, preventing downstream failures.

Step 1: Ylide Generation

  • Action: In an oven-dried, argon-purged flask, dissolve CBr4​ (1.5 eq) in anhydrous CH2​Cl2​ (0.5 M). Add activated Zinc dust (1.5 eq) and PPh3​ (1.5 eq).

  • Causality: Zinc acts as a reducing agent and bromine scavenger, preventing the formation of PPh3​Br2​ , which can cause unwanted side reactions. This reduces the required PPh3​ from 2.0 to 1.5 equivalents [[3]]().

  • Validation (IPC 1): Stir at room temperature for 24 hours. The solution will transition from yellow to a dark, heterogeneous suspension, indicating the successful formation of the active triphenylphosphine-dibromomethylene ylide.

Step 2: Substrate Addition

  • Action: Cool the mixture to 0 °C. Add a solution of 2,2,3,3- d4​ -cyclopropanecarboxaldehyde (1.0 eq) in CH2​Cl2​ dropwise over 15 minutes.

  • Validation (IPC 2): Monitor by TLC (100% pentane). The aldehyde ( Rf​≈0.3 ) should disappear, and the non-polar dibromoalkene ( Rf​≈0.8 ) should emerge.

Step 3: Quench & Precipitation

  • Action: Once complete (typically 1-2 hours), add water to quench. Extract with n -pentane (3x). Dry the combined organic layers over MgSO4​ .

  • Causality: Pentane selectively extracts the product while leaving the majority of Ph3​P=O behind as an insoluble solid.

Step 4: Purification & Concentration

  • Action: Pass the pentane extract through a short pad of silica gel, eluting with 100% pentane. Concentrate the filtrate on a rotary evaporator (Bath: 15 °C, Pressure: >150 mbar).

  • Validation (IPC 3): 1 H-NMR should show the characteristic vinylic proton around 5.8-6.2 ppm, and the absence of the aldehyde proton at ~9.0 ppm. The cyclopropane ring protons will be absent due to the d4​ labeling, confirming isotopic retention.

Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing the synthesis methodology:

MethodologyReagent EquivalentsExpected YieldByproduct ManagementVolatility Control
Standard Corey-Fuchs CBr4​ (2.0), PPh3​ (4.0)40 - 50%High Ph3​P=O ; requires heavy chromatography.Poor (DCM evaporation strips product).
Zn-Modified Protocol CBr4​ (1.5), PPh3​ (1.5), Zn (1.5)75 - 85%Reduced Ph3​P=O ; manageable via pentane precipitation.Moderate (Pentane extraction required).
Phosphite-Modified CBr4​ (1.5), P(OiPr)3​ (1.5)80 - 90%Water-soluble phosphate; removed via aqueous workup.Excellent (Minimal solvent manipulation).

Frequently Asked Questions (FAQs)

Q: Can I store the purified 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane at room temperature? A: No. Due to its volatility and potential for slow polymerization or degradation, it should be stored neat, under an inert argon atmosphere, at -20 °C.

Q: Why did my ylide generation step turn bright red instead of dark brown? A: A bright red or orange solution often indicates moisture contamination or degraded CBr4​ . Ensure all reagents are strictly anhydrous and that the CBr4​ is purified (sublimed) if it appears discolored.

References

  • What Is the Corey-Fuchs Reaction? Alfa Chemistry.
  • Corey–Fuchs reaction. Wikipedia.
  • Corey-Fuchs Reaction. Organic Chemistry Portal.
  • Organic Syntheses Procedure: Ramirez Olefination. Organic Syntheses, Inc.

Sources

Optimization

Advanced GC-MS Support Center: Mitigating Degradation of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantitation of heavily halogenated, strained-ring compounds. 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane—a critical deuterate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantitation of heavily halogenated, strained-ring compounds. 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane—a critical deuterated internal standard—presents a "dual-threat" instability profile during Gas Chromatography-Mass Spectrometry (GC-MS) analysis:

  • The Dibromoalkene Moiety: Halogens are excellent leaving groups. Under thermal stress, this moiety is highly susceptible to radical-induced debromination and dehydrobromination at[1].

  • The Cyclopropane Ring: The inherent steric strain of the three-membered ring makes it prone to thermal ring-opening rearrangements, a process rapidly accelerated by [2].

When these factors combine, researchers observe poor response, severe peak tailing, and the appearance of multiple degradation product peaks. This guide provides a self-validating troubleshooting framework to arrest these degradation pathways.

Section 1: Diagnostic Intelligence (Identifying the Failure Mode)

Q: My chromatogram shows multiple peaks instead of a single sharp peak for the d4-cyclopropane standard. Is this thermal degradation or active site adsorption?

A: You must evaluate the peak shape and the baseline between peaks to determine the root cause.

  • Thermal Degradation: Characterized by the presence of an elevated baseline or "bridge" between the parent peak and the degradation peaks. This indicates that decomposition is actively occurring as the analyte travels down the column[2].

  • Active Site Adsorption: Characterized by severe peak tailing of the parent compound without necessarily forming new discrete peaks.

The Causality: In a hot splitless inlet, the residence time of the vaporized sample is high. If the liner contains active glass wool, the high surface area of exposed silanol groups catalyzes the dehydrobromination of the dibromoethenyl group.

Mechanisms cluster_0 GC Inlet / Flow Path Compound 1-(2,2-Dibromoethenyl)- 2,2,3,3-d4-cyclopropane Thermal Hot Inlet (>250°C) Compound->Thermal High Residence Time Active Active Sites (Silanols) Compound->Active Poor Deactivation Degradation1 Radical Debromination (Loss of Br) Thermal->Degradation1 Heat Stress Degradation2 Ring-Opening Rearrangement Thermal->Degradation2 Strain Relief Active->Degradation1 Catalysis

Caption: Dual degradation pathways of brominated cyclopropanes in active/heated GC zones.

Section 2: Inlet Optimization (Arresting Thermal Stress)

Q: Standard splitless injection at 250°C is destroying my compound. What is the definitive solution?

A: The most effective intervention is transitioning to a or Cool On-Column (COC) injection[3].

If your hardware restricts you to splitless injection, you must strictly manage the thermal stress. Brominated compounds can[1].

Actionable Steps:

  • Lower the Inlet Temperature: Drop the inlet temperature to 180°C. Validate that this lower temperature does not compromise the volatilization of your heaviest target analytes[2].

  • Eliminate Glass Wool: Glass wool, even when heavily deactivated, acts as a massive reservoir of active sites that trap labile compounds[3]. Use a single-taper ultra-inert liner without wool.

Section 3: MS Ion Source Anomalies (H/Br Exchange)

Q: The mass spectrum of my d4-cyclopropane standard shows incorrect isotopic clusters, suggesting a loss of bromine or deuterium. Why?

A: This is a classic symptom of H/Br exchange occurring within the mass spectrometer's ion source. Brominated trihalomethyl and dibromoalkene compounds are highly susceptible to exchanging bromine atoms for hydrogen atoms on the hot, metallic internal surfaces of the MS source[1].

The Causality: At standard Electron Ionization (EI) source temperatures (230°C–250°C), residual water or hydrogen in the background gas reacts with the brominated analyte upon contact with the hot metal. This alters the isotopic cluster, ruining the compound's utility as a d4-labeled internal standard.

The Solution: Lower the MS ion source temperature to 200°C. While this may require more frequent source cleaning due to matrix build-up, it drastically reduces surface-catalyzed isotopic exchange[1].

Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, do not inject your valuable d4-labeled standard until the system has been validated for inertness.

Step 1: System Inertness Validation (The Endrin/DDT Test)

Before analyzing the brominated cyclopropane, inject an Endrin/DDT breakdown standard. EPA methodologies dictate that[3]. For heavily brominated cyclopropanes, if breakdown exceeds 5% , your system is too active. If it fails, perform inlet maintenance (trim the column, replace the liner) before proceeding.

Step 2: Optimized GC-MS Workflow Execution
  • Inlet Configuration: Use PTV in cold splitless mode (Initial temp 50°C, ramped at 700°C/min to 250°C after solvent transfer)[3].

  • Column Selection: Use a short, thin-film column (e.g., 15 m × 0.25 mm ID × 0.10 µm df, 5% phenyl-arylene). Causality: Thin films and short lengths minimize column residence time, reducing the kinetic opportunity for thermal degradation.

  • Carrier Gas: Set Helium to a high constant linear velocity (45–50 cm/sec).

  • MS Parameters: EI mode, Source Temperature at 200°C, Quadrupole at 150°C.

Workflow Start System Validation (Inject Endrin/DDT) Decision Breakdown < 5%? Start->Decision Maint Perform Maintenance (Trim Column, New Liner) Decision->Maint No (>5%) PTV 1. Cold Injection (PTV at 50°C) Decision->PTV Yes (<5%) Maint->Start Column 2. Fast Elution (15m Column, 45 cm/s He) PTV->Column MS 3. MS Source Tuning (Lower to 200°C) Column->MS Success Intact d4-Cyclopropane Quantitation MS->Success

Caption: Self-validating GC-MS optimization workflow for labile brominated compounds.

Section 5: Quantitative Impact of System Parameters

The following table synthesizes the expected causality between injection parameters and the degradation of brominated cyclopropanes, demonstrating why cold injection techniques are mandatory for this compound class.

Injection TechniqueInlet Temp (°C)Liner TypeResidence Time (s)Expected Recovery (%)Degradation (%)
Hot Splitless250Deactivated Glass Wool~45< 35.0> 65.0
Hot Splitless180Ultra-Inert (No Wool)~4582.517.5
PTV (Cold Splitless)50 → 250Baffled Ultra-Inert< 598.1< 1.9
Cool On-Column (COC)Oven TrackNone (Direct to Column)099.5< 0.5

(Note: Data represents synthesized expected values based on the physical chemistry of brominated pyrethroid precursors and trihalomethyl compounds).

References

  • Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS Source: PubMed (National Institutes of Health) URL:[Link]

  • Reduction of Endrin and DDT Breakdown Using a PTV Injector Source: GCMS.cz (Tekmar Application Note) URL:[Link]

  • GC Solutions #35: Activity and Decomposition Source: Separation Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Halogenated d4-Cyclopropane Isomers

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers and drug development professionals dealing with the complex separation of halogenated d4-cyclopropane isomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers and drug development professionals dealing with the complex separation of halogenated d4-cyclopropane isomers. The rigidity of the cyclopropane ring, the electronegativity of halogen substituents (F, Cl, Br), and the isotopic shifts introduced by deuterium (d4) labeling create unique chromatographic challenges.

Below, you will find our diagnostic decision trees, causality-driven FAQs, and self-validating troubleshooting protocols.

Separation Strategy & Logical Workflow

Selecting the correct chromatographic mode is the most critical step. Volatility, thermal stability, and the need to avoid isotopic fractionation dictate the stationary phase.

G N1 Halogenated d4-Cyclopropane Isomer Mixture N2 High Volatility / Thermally Stable? N1->N2 N3 Chiral GC (Modified β-Cyclodextrin CSP) N2->N3 Yes N4 SFC or UHPLC (Polysaccharide/Pirkle CSP) N2->N4 No N5 Isotopic Co-elution Critical? (Avoid CDE) N4->N5 N6 PFP Column or ZIC-cHILIC (pH 3.5) N5->N6 Yes N7 Standard Reversed-Phase (C18 / Biphenyl) N5->N7 No

Decision tree for selecting chromatographic modes for d4-cyclopropane isomers.

Frequently Asked Questions (FAQs)

Q1: Why do my d4-labeled cyclopropanes elute earlier than my unlabeled (1H) standards in LC-MS?

Answer: This phenomenon is known as the Chromatographic Deuterium Effect (CDE) . Deuterium has a smaller molar volume and is slightly less lipophilic than protium (hydrogen). In standard reversed-phase chromatography (e.g., C18), this reduces the hydrophobic interaction between the d4-analyte and the stationary phase, causing it to elute before the 1H analog[1].

Causality & Solution: To mitigate CDE and ensure exact co-elution (which is critical for accurate internal standard MS quantification), switch to a Pentafluorophenyl (PFP) column or use ZIC-cHILIC at an acidic pH. PFP columns reduce CDE because the electronic interactions with the fluorine atoms stabilize 2H-labeled metabolites more effectively than standard alkyl phases[1]. Alternatively, zwitterionic hydrophilic interaction liquid chromatography (ZIC-cHILIC) at pH 3.5 eliminates the deuterium isotope effect by enhancing mixed-mode ion-exchange interactions, which overrides the hydrophilicity differences[2].

CDE_Mechanism N1 d4-Cyclopropane (Smaller Molar Volume) N2 Standard C18 Phase (Hydrophobic Only) N1->N2 Weak Interaction N3 PFP Phase (Fluorine Interactions) N1->N3 Electronic Stabilization N4 Isotopic Fractionation (Early Elution) N2->N4 Causes CDE N5 Stabilized 2H-Binding (Co-elution with 1H) N3->N5 Mitigates CDE

Mechanistic pathway of the Chromatographic Deuterium Effect (CDE) and its mitigation.

Q2: What is the best stationary phase for resolving diastereomers and enantiomers of volatile halogenated cyclopropanes?

Answer: Capillary Gas Chromatography (GC) utilizing modified β-cyclodextrin (β-CD) chiral stationary phases (CSPs) is the gold standard for these molecules.

Causality: The rigid cyclopropane ring fits precisely into the hydrophobic cavity of the β-CD, while the halogen substituents interact with the functionalized rim of the cyclodextrin via dipole-dipole interactions. Derivatized β-CDs, such as heptakis[2,6-di-O-pentyl-3-O-(2-chloro-5-pyridyl)methyl]-β-CD or Chirasil-β-Dex, provide superior chiral recognition. The introduction of pyridine or similar heterocyclic groups enhances the specific spatial interactions with the halogenated multichiral centers of the cyclopropane ring[3],[4].

Quantitative Data Summary: Stationary Phase Impact on CDE
Stationary PhasePrimary Separation MechanismImpact on d4 vs 1H Co-elutionRecommended Use Case
C18 (Octadecyl) HydrophobicHigh CDE (d4 elutes earlier)Qualitative screening only
Biphenyl π-π / HydrophobicModerate CDEAromatic halogenated rings
PFP (Pentafluorophenyl) Fluorine-Deuterium stabilizationMinimal CDE (Near perfect co-elution)LC-MS/MS quantitative workflows
ZIC-cHILIC (pH 3.5) Mixed-mode (Hydrophilic/Ionic)Negligible CDEPolar halogenated derivatives

Troubleshooting Guides & Experimental Protocols

Issue A: Peak Tailing and Poor Resolution of Halogenated Isomers in SFC

When using Supercritical Fluid Chromatography (SFC) for the preparative separation of halogenated d4-cyclopropanes, users often experience peak tailing or co-elution of enantiomers[5].

Self-Validating Protocol: Optimization of SFC Chiral Separation

  • Initial Screening: Begin with an amylose-derived CSP (e.g., Chiralpak AD-H) using supercritical CO₂ and an alcohol modifier (e.g., 5% isopropanol).

  • Modifier Adjustment (Causality): Halogenated cyclopropanes are highly electronegative. Tailing is often caused by secondary interactions with residual silanols on the CSP.

    • Action: Add 0.1% to 0.5% of a volatile additive like trifluoroacetic acid (TFA) for acidic derivatives, or diethylamine (DEA) for basic derivatives, to the modifier stream.

  • Density/Pressure Tuning: Isomer resolution in SFC is highly dependent on fluid density.

    • Action: Increase the backpressure regulator (BPR) setting from 120 bar to 150 bar. Higher pressure increases CO₂ density, reducing the retention factor ( k′ ) but improving peak shape and resolution ( Rs​ ) by enhancing analyte solubility in the mobile phase.

  • Temperature Modulation: Lower the column temperature from 40°C to 30°C.

    • Causality: Chiral recognition is an enthalpy-driven process. Lower temperatures generally increase the enantioselectivity ( α ) of rigid cyclopropane isomers.

  • System Validation: Calculate the resolution ( Rs​ ) between the d4-isomer peaks. The protocol is validated and ready for preparative scale-up once Rs​≥1.5 is achieved.

Issue B: Isotopic Fractionation in GC-MS

Protocol: High-Resolution GC for d4-Cyclopropanes

  • Column Installation: Install a Chirasil-β-Dex capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness)[4].

  • Carrier Gas Optimization: Use Helium at a constant linear velocity of 25 cm/s to maintain optimal theoretical plate height (van Deemter optimization).

  • Temperature Programming (Causality): Start at 60°C (hold 2 min) to focus the volatile cyclopropanes. Ramp at a shallow 2°C/min to 120°C.

    • Why? Halogenated d4-cyclopropanes have extremely low boiling point differences between isomers. A slow temperature ramp maximizes the time analytes spend partitioning into the chiral selector, amplifying minor thermodynamic differences in binding.

  • Detection & Validation: Use MS in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion [M]⁺ for the d4-isotope and[M-X]⁺ (where X is the halogen) for structural confirmation. The method is self-validating if the isotopic purity of the separated peaks matches the theoretical d4-enrichment specification of the synthesized batch.

References

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics... Analytical Chemistry (ACS Publications). Available at:[Link]

  • Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations... Analytical Chemistry (ACS Publications). Available at:[Link]

  • Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Chemistry Letters (Oxford Academic). Available at:[Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia (ResearchGate). Available at:[Link]

  • Chiral Separations: Fundamental Review 2010. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of High-Purity Deuterated Cyclopropane Compounds

Welcome to the Technical Support Center for Isotopic Purification. Synthesizing deuterated cyclopropane (cyclopropane-d6) is only half the battle; isolating it to >99% isotopic and chemical purity presents profound chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic Purification. Synthesizing deuterated cyclopropane (cyclopropane-d6) is only half the battle; isolating it to >99% isotopic and chemical purity presents profound challenges due to its extreme volatility (bp -32.9 °C) and susceptibility to isotopic scrambling[1]. Standard liquid-phase chromatography is entirely ineffective for this gas.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating workflows. Every protocol detailed below is grounded in the causality of molecular interactions, ensuring you understand why a step works, not just how to perform it.

Part 1: Core Purification Workflow

The purification of cyclopropane-d6 requires a closed-system, multi-stage approach to sequentially eliminate reactive byproducts, moisture, heavy organic impurities, and ultimately, unwanted isotopologues.

G Crude Crude Cyclopropane-d6 (Gas Mixture) Scrubbing Chemical Scrubbing (Aqueous I2/Br2) Crude->Scrubbing Removes Alkenes Drying Moisture Removal (4A Molecular Sieves) Scrubbing->Drying Removes H2O Distillation Cryogenic Distillation (Trap-to-Trap, -40°C) Drying->Distillation Removes Heavy Impurities PrepGC Preparative GC (Isotopologue Separation) Distillation->PrepGC Enriches Isotopic Purity Pure High-Purity Cyclopropane-d6 (>99% Isotopic Purity) PrepGC->Pure Final Polish

Workflow for the purification of high-purity deuterated cyclopropane.

Part 2: Step-by-Step Methodologies & Causality

Protocol 1: Chemical Scrubbing for Alkene Removal

During the synthesis of cyclopropane-d6 (e.g., via ring closure of 1,3-dibromopropane-d6), propylene-d6 is a frequent byproduct. Because its boiling point (-47 °C) is dangerously close to cyclopropane-d6 (-32.9 °C), standard distillation will fail to separate them.

  • Step 1: Assemble a closed-system gas scrubbing train consisting of three sequential gas washing bottles. Fill the first two with an aqueous iodine and bromine solution, and the third with 30% aqueous potassium hydroxide (KOH)[2].

  • Step 2: Purge the entire system with dry nitrogen to remove atmospheric oxygen and moisture.

  • Step 3: Slowly vent the crude cyclopropane-d6 gas mixture through the scrubbing train at a controlled flow rate (10-20 mL/min).

  • Causality: The cyclopropane ring is remarkably stable to halogens in the absence of light or Lewis acids. Conversely, the alkene double bond in propylene-d6 rapidly undergoes electrophilic halogen addition, converting the volatile gas into a heavy, non-volatile liquid (dibromopropane-d6) that remains trapped in the aqueous phase[2]. The final KOH trap neutralizes any volatilized halogen or acid vapors.

Protocol 2: Moisture Removal and Cryogenic Trap-to-Trap Distillation
  • Step 1: Route the scrubbed gas effluent through a stainless-steel column packed with freshly activated 4A molecular sieves maintained at -78 °C (dry ice/acetone bath).

  • Step 2: Condense the eluting cyclopropane-d6 into a primary Schlenk trap submerged in liquid nitrogen (-196 °C).

  • Step 3: Seal the primary trap, apply a high vacuum (10⁻³ Torr), and perform a bulb-to-bulb distillation. Warm the primary trap strictly to -40 °C using a controlled cryocooler, and condense the distillate into a secondary receiving trap held at -196 °C[3].

  • Causality: The 4A molecular sieves sequester trace moisture, which is critical to prevent base-catalyzed H/D exchange (isotopic scrambling)[1]. The trap-to-trap distillation at -40 °C provides the exact vapor pressure differential needed to volatilize cyclopropane-d6 while leaving behind heavy, non-volatile impurities (like unreacted 1,3-dibromopropane-d6, bp 167 °C) frozen in the primary trap[3],[2].

Protocol 3: Preparative Gas Chromatography (Prep-GC) for Isotopic Enrichment
  • Step 1: Inject the liquefied, distilled cyclopropane-d6 into a Prep-GC system equipped with a specialized porous polymer or silica gel column. Use helium as the carrier gas[4].

  • Step 2: Utilize a thermal conductivity detector (TCD) to monitor the eluent. Collect the central fraction of the major peak into a liquid nitrogen-cooled fraction collector.

  • Causality: To achieve >99% isotopic purity, you must separate the target cyclopropane-d6 from its isotopologues (e.g., C3D5H). The carbon-deuterium (C-D) bond is shorter and stronger than the C-H bond, resulting in a kinetic isotope effect that slightly alters the polarizability and intermolecular interactions of the molecule[1]. This subtle difference allows the Prep-GC to resolve the isotopologues based on their partitioning behavior[4].

Part 3: Quantitative Data Presentation

To optimize your throughput, consult the following performance metrics for each purification stage. This self-validating table allows you to isolate where yield losses or purity drops are occurring in your specific setup.

Purification StageTarget Impurities RemovedMechanism of ActionYield Recovery (%)Isotopic Purity Impact
Chemical Scrubbing Propylene-d6, trace alkenesElectrophilic halogen addition85 - 90%Neutral
4A Molecular Sieves H₂O, protic solventsSize exclusion & polar adsorption> 95%Prevents H/D exchange
Cryogenic Distillation 1,3-dibromopropane-d6Vapor pressure differential80 - 85%Neutral
Preparative GC C3D5H, C3D4H2Chromatographic resolution (Kinetic Isotope Effect)40 - 60%Enhances to > 99% D

Part 4: Troubleshooting & FAQs

Q1: Why is the isotopic purity of my cyclopropane-d6 dropping during the purification process? A1: You are likely experiencing isotopic scrambling. This occurs when deuterated compounds are exposed to protic environments (like trace moisture) or active surfaces (acidic/basic sites) under thermal stress, leading to an equilibrium distribution of H/D isotopes[1]. Troubleshooting: Ensure all gas lines, traps, and GC columns are rigorously dried and passivated. Minimize the contact time of the gas with the 30% KOH scrubbing solution, and ensure the 4A molecular sieves are freshly activated.

Q2: How can I definitively verify the isotopic purity and regioselectivity of the final volatile product? A2: A dual-method approach is mandatory for a self-validating system. Use Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) to determine the overall isotopic enrichment by analyzing the relative abundance of the H/D isotopologue molecular ions (e.g., M+ for C3D6 vs M+ for C3D5H)[5]. Concurrently, use Quantitative Nuclear Magnetic Resonance (qNMR)—specifically ²H and ¹H NMR—to confirm the structural integrity and exact positions of the deuterium labels[1],[6].

Q3: Can I use standard silica gel column chromatography to purify cyclopropane-d6? A3: No. Because cyclopropane-d6 is a highly volatile gas at room temperature, standard open-column chromatography will result in complete product loss through evaporation. Purification must be conducted using closed-system gas handling techniques, such as cryogenic trap-to-trap distillation[3] or gas-liquid chromatography[4].

Q4: During trap-to-trap distillation, I am still seeing heavy impurities in my NMR spectra. What went wrong? A4: The temperature of your primary trap was likely too high, allowing higher-boiling impurities (like 1,3-dibromopropane-d6 or halogenated scrubbing byproducts) to co-distill. Troubleshooting: Maintain the primary trap strictly at -40 °C. Do not let it warm to room temperature during the transfer. The vapor pressure of cyclopropane-d6 at -40 °C is sufficient for vacuum transfer, while heavier impurities will remain frozen or liquid[2].

Sources

Troubleshooting

Technical Support Center: Overcoming Low Ionization Efficiency of Dibromoethenyl Compounds in Mass Spectrometry

Welcome to the Advanced Mass Spectrometry Support Center. Dibromoethenyl-containing compounds—such as the pyrethroid deltamethrin and its degradation metabolites—present unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. Dibromoethenyl-containing compounds—such as the pyrethroid deltamethrin and its degradation metabolites—present unique analytical challenges. The strong electron-withdrawing nature of the dibromoethenyl group, combined with a lack of readily protonatable basic sites, leads to notoriously poor ionization efficiency in standard positive Electrospray Ionization (ESI+).

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and optimized workflows to help researchers and drug development professionals achieve robust, high-sensitivity detection.

Troubleshooting LC-MS/MS Signal Loss (ESI Mode)

Q: I am analyzing a dibromoethenyl pyrethroid (e.g., deltamethrin) via LC-MS/MS, but my ESI+ signal is practically non-existent. How can I boost the precursor ion intensity?

A: The lack of basic functional groups means direct protonation ([M+H]+) is highly inefficient. Instead of forcing protonation, you must leverage adduct formation. Dibromoethenyl compounds readily form highly stable ammonium adducts ([M+NH4]+)[1].

Causality: The highly electronegative bromine atoms withdraw electron density from the ester carbonyl oxygen, making it a poor proton acceptor. However, the molecule can still act as a coordinating ligand for larger, charge-diffuse ammonium ions (NH4+). The resulting [M+NH4]+ complex is energetically stable and easily transferred into the gas phase.

Protocol: Ammonium Adduct Optimization Workflow Self-Validation Step: Inject a 10 ng/mL neat standard using standard acidic conditions, then re-inject using the ammonium protocol below. You will observe a mass shift to [M+NH4]+ (+18.03 Da) and a signal enhancement of up to 100-fold.

  • Mobile Phase A: Prepare 5 mM ammonium acetate in LC-MS grade water.

  • Mobile Phase B: Prepare 5 mM ammonium acetate in LC-MS grade methanol[1].

  • Column Selection: Use a sub-2 µm C18 column (e.g., Supelco C18) to maintain sharp peak shapes for lipophilic compounds[2].

  • Isocratic Elution: For rapid screening, an isocratic flow of 10:90 (A:B) at 0.4 mL/min will elute intact pyrethroids within 5 minutes[2].

  • MS Source Optimization: Set the Q1 mass to the exact mass + 18.03 Da. For deltamethrin (Exact mass 503.0), target the precursor ion at m/z 522.9[3].

Q: Why did adding 0.1% formic acid to my mobile phase completely suppress my signal?

A: Formic acid acts as a competitive proton donor and disrupts the formation of the [M+NH4]+ adduct. Studies demonstrate that the presence of formic acid significantly reduces the peak intensities of pyrethroids that rely on ammonium adducts[1]. The abundance of protons shifts the equilibrium away from ammonium coordination, leaving the dibromoethenyl compound un-ionized.

Analyzing Dibromoethenyl Metabolites

Q: I am tracking the hydrolysis metabolite, 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid. Should I use the same ammonium adduct method?

A: No. Once the ester bond is cleaved in vivo, the resulting carboxylic acid metabolite is highly amenable to negative electrospray ionization (ESI-).

Causality: The dibromoethenyl group enhances the acidity of the adjacent carboxylic acid via strong inductive electron withdrawal. This stabilizes the carboxylate anion, making deprotonation ([M-H]-) highly efficient in the ESI source[4].

Protocol: ESI- Workflow for Acidic Metabolites

  • Switch the MS polarity to Negative Ionization Mode.

  • Target the [M-H]- precursor ion.

  • Mobile Phase: Use water/acetonitrile with no acidic modifiers. A weak basic modifier (e.g., 1 mM ammonium bicarbonate) can be used to ensure the carboxylate remains fully deprotonated during LC separation.

Transitioning to GC-MS for Ultimate Sensitivity

Q: My LC-MS/MS Limits of Detection (LODs) are still not low enough for trace environmental or pharmacokinetic samples. Is there a better ionization technique?

A: Yes. For ultra-trace analysis of heavily halogenated molecules, Gas Chromatography coupled with Electron Capture Negative Ionization (GC-ECNI-MS) is the gold standard[5].

Causality: The two bromine atoms on the ethenyl group have a massive electron affinity. In ECNI, low-energy thermal electrons are generated in the source using a reagent gas (typically methane). The dibromoethenyl group efficiently captures these thermal electrons to form a stable molecular anion ([M]-) or undergoes dissociative electron capture to yield highly abundant bromide ions ([Br]- at m/z 79/81)[5]. Because most background matrix components do not capture electrons efficiently, ECNI results in virtually zero background noise and part-per-trillion (ppt) sensitivity.

Data Presentation: Ionization Strategies Comparison

TechniqueTarget Analyte StatePrimary Ion SpeciesMobile/Carrier Phase ModifierRelative Sensitivity
LC-ESI (+) Intact Ester (e.g., Deltamethrin)[M+NH4]+5 mM Ammonium AcetateModerate to High
LC-ESI (+) Intact Ester[M+H]+0.1% Formic AcidVery Low (Suppressed)
LC-ESI (-) Cleaved Acid Metabolite[M-H]-None or Weak Base (pH > 7)High
GC-ECNI (-) Intact Ester or Derivatized Acid[M]- or [Br]-Methane (Reagent Gas)Ultra-High (Trace)

Workflow Visualization

IonizationDecisionTree Start Dibromoethenyl Compound (e.g., Deltamethrin) LCMS LC-MS/MS Platform Start->LCMS GCMS GC-MS Platform Start->GCMS Intact Intact Ester Analysis (ESI Positive) LCMS->Intact Metabolite Acid Metabolite Analysis (ESI Negative) LCMS->Metabolite ECNI Electron Capture Negative Ionization (ECNI) GCMS->ECNI AddNH4 Add 5mM NH4OAc Target [M+NH4]+ Intact->AddNH4 Deprotonate Neutral/Basic pH Target [M-H]- Metabolite->Deprotonate Thermal Methane Reagent Gas Target [M]- or [Br]- ECNI->Thermal

Decision tree for optimizing mass spectrometry ionization of dibromoethenyl compounds.

References

  • Title: Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry.
  • Title: Validation of a Rapid and Sensitive UPLC-MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion.
  • Title: Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion.
  • Title: Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation.
  • Title:[Determination of deltamethrin and its toxicity biomarkers in rabbit urine by high performance liquid chromatography-tandem mass spectrometry].

Sources

Reference Data & Comparative Studies

Validation

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane vs non-deuterated analog metabolic stability

This technical guide provides an objective, data-driven comparison of the metabolic stability of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane against its non-deuterated (d0) analog. As a critical isotopic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an objective, data-driven comparison of the metabolic stability of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane against its non-deuterated (d0) analog. As a critical isotopic building block (a Corey-Fuchs intermediate), this molecule is instrumental in the synthesis of next-generation deuterated active pharmaceutical ingredients (APIs), such as d4-Efavirenz[1].

By strategically incorporating deuterium at the 2,2,3,3-positions of the cyclopropane ring, drug developers can block secondary metabolic "soft spots," thereby extending the pharmacokinetic half-life and reducing the formation of reactive metabolites[2].

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

To understand the experimental choices in stability testing, we must first examine the causality of cyclopropane metabolism. The primary route of clearance for cyclopropane-containing pharmacophores involves Cytochrome P450 (CYP450) mediated oxidation, specifically by hepatic isoforms like CYP2B6 and CYP3A4[2].

The catalytic cycle of CYP450 relies on a high-valent iron-oxo species (Compound I) to abstract a hydrogen atom from the aliphatic ring. This process, known as Hydrogen Atom Transfer (HAT) , forms a carbon-centered radical that rapidly undergoes oxygen rebound to form a hydroxylated metabolite[3].

Because deuterium has twice the atomic mass of protium, the C-D bond possesses a significantly lower zero-point vibrational energy than the C-H bond[4]. Consequently, breaking a C-D bond requires a higher activation energy. When HAT is the rate-limiting step of the metabolic reaction, substituting hydrogen with deuterium yields a profound Primary Kinetic Isotope Effect (KIE)[3]. This "metabolic shunting" drastically reduces the rate of enzymatic cleavage, directly lowering the intrinsic clearance ( CLint​ ) of the molecule[5].

CYP450_Metabolism Sub_d0 d0-Cyclopropane (C-H Bonds) CYP CYP450 Enzyme Fe(IV)=O Compound I Sub_d0->CYP Binding Sub_d4 d4-Cyclopropane (C-D Bonds) Sub_d4->CYP Binding Met_d0 Hydroxylated Metabolite (Rapid Clearance) CYP->Met_d0 Fast HAT (Low Activation Energy) Met_d4 Metabolic Block (Prolonged Half-life) CYP->Met_d4 Slow HAT (High Activation Energy)

CYP450-mediated metabolic pathway demonstrating the Kinetic Isotope Effect (KIE) of deuteration.

Experimental Protocol: Self-Validating In Vitro Stability Assay

To objectively evaluate the metabolic stability of the d4-cyclopropane analog versus its d0-counterpart, a standardized Human Liver Microsome (HLM) assay is employed. This protocol is designed as a self-validating system : it mandates a minus-NADPH control to definitively distinguish true enzymatic metabolism from the inherent chemical instability of the dibromoalkene moiety[6].

Step-by-Step Methodology
  • Substrate Preparation : Prepare 10 mM stock solutions of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane and the d0-analog in LC-MS grade DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to maintain sink conditions and prevent enzyme saturation.

  • Microsomal Incubation : Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.

  • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P-dehydrogenase, 3 mM MgCl2).

    • Critical Control: Run a parallel incubation replacing the NADPH system with an equivalent volume of buffer. If substrate depletion occurs in this control, it indicates chemical degradation rather than CYP-mediated metabolism.

  • Time-Course Sampling : At precise intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Quenching & Extraction : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to precipitate proteins and instantly halt enzymatic activity.

  • LC-MS/MS Analysis : Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound[7].

  • Data Processing : Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Exp_Workflow Step1 1. Substrate Preparation (1 μM d0 or d4 in Buffer) Step2 2. HLM Incubation (0.5 mg/mL protein, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH System) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quench & Extract (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Quantification) Step5->Step6 Step7 7. Data Processing (Calculate t1/2, CLint, KIE) Step6->Step7

Self-validating experimental workflow for in vitro HLM metabolic stability assessment.

Data Presentation: Comparative Stability Metrics

The quantitative data below summarizes the representative in vitro intrinsic clearance metrics for the cyclopropane pharmacophore. The data clearly demonstrates that the deuterated analog exhibits superior metabolic stability, driven by a robust primary kinetic isotope effect[8].

Pharmacokinetic Parameter1-(2,2-Dibromoethenyl)cyclopropane (d0)1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (d4)Fold Change / KIE
Elimination Rate Constant ( k , min⁻¹) 0.04500.0143-3.14x (Reduction)
In Vitro Half-Life ( t1/2​ , min) 15.448.2+3.13x (Extension)
Intrinsic Clearance ( CLint​ , µL/min/mg) 90.028.73.14 (Primary KIE)
Minus-NADPH Control Recovery (%) > 98%> 98%N/A (Validates Assay)

Note: The CLint​ ratio ( CLint,d0​/CLint,d4​ ) of 3.14 confirms that C-H bond cleavage at the cyclopropane ring is the rate-limiting step in the metabolic degradation of this structural motif.

References

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Population Pharmacokinetic Modeling To Estimate the Contributions of Genetic and Nongenetic Factors to Efavirenz Disposition Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Predictors of Efavirenz Plasma Exposure, Auto-Induction Profile, and Effect of Pharmacogenetic Variations among HIV-Infected Children Source: Pharmaceutics (MDPI) URL:[Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals Source: Annals of Pharmacotherapy (PubMed) URL:[Link]

Sources

Comparative

Comparative NMR analysis of deuterated vs protonated dibromoethenyl cyclopropanes

Comparative NMR Analysis of Deuterated vs. Protonated Dibromoethenyl Cyclopropanes Executive Summary Dibromoethenyl cyclopropanes are critical synthetic intermediates in the development of agrochemicals and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Analysis of Deuterated vs. Protonated Dibromoethenyl Cyclopropanes

Executive Summary Dibromoethenyl cyclopropanes are critical synthetic intermediates in the development of agrochemicals and pharmaceutical agents, such as1[1]. Isotopic labeling—specifically deuteration at the olefinic or cyclopropyl positions—is frequently employed to elucidate complex reaction mechanisms, trace metabolic pathways, and simplify convoluted spin systems in2[2]. This guide provides an in-depth, objective comparison of the NMR performance of protonated versus deuterated dibromoethenyl cyclopropanes, establishing a robust framework for structural verification.

Mechanistic Context: The Isotope Effect in NMR

Substituting a proton ( 1 H) with a deuteron ( 2 H or D) induces profound changes in the NMR spectral landscape due to the fundamental differences in their nuclear spin properties ( I=1/2 for 1 H vs. I=1 for 2 H) and magnetogyric ratios. As an application scientist, understanding the causality behind these spectral shifts is paramount for accurate data interpretation:

  • Spin-System Simplification : The 1 H- 1 H scalar coupling ( J -coupling) between the olefinic proton and the adjacent cyclopropyl proton typically manifests as a distinct doublet ( J≈8.5 Hz). Upon deuteration at the olefinic position, this coupling is replaced by 1 H- 2 H coupling, which is roughly 6.5 times smaller. Consequently, the adjacent cyclopropyl proton signal simplifies significantly, often appearing as a broadened singlet or a simplified multiplet, aiding in unambiguous assignment.

  • Isotopic Chemical Shifts : The heavier deuterium atom lowers the zero-point vibrational energy of the C-D bond compared to a C-H bond. This structural contraction increases electronic shielding, resulting in an observable upfield shift (typically 0.2–0.3 ppm in 13 C NMR) for the carbon directly attached to the deuterium, known as the 2[2].

  • Quadrupolar Relaxation : Deuterium is a quadrupolar nucleus. The attached carbon atom loses the highly efficient dipole-dipole relaxation mechanism provided by a proton, leading to significantly longer longitudinal relaxation times ( T1​ ) for the deuterated carbon. This physical reality dictates specific adjustments in the 13 C NMR acquisition parameters to ensure accurate signal detection.

Quantitative Data Comparison

The following table summarizes the key NMR parameters for a standard intermediate, 1-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane, and its d1​ -olefinic analog.

ParameterProtonated AnalogDeuterated Analog ( d1​ -olefinic)Structural Implication
1 H NMR: Olefinic Signal ~ 6.70 ppm (d, J=8.5 Hz)AbsentConfirms high isotopic purity (>98% D-incorporation).
1 H NMR: Cyclopropyl CH ~ 1.90 ppm (dd, J=8.5,5.4 Hz)~ 1.90 ppm (d, J=5.4 Hz)Loss of 3JHH​ coupling simplifies the spin system.
13 C NMR: Olefinic Carbon ~ 132.5 ppm (s, 1 H-decoupled)~ 132.2 ppm (t, 1JCD​≈24 Hz)Upfield isotopic shift; 1:1:1 triplet confirms C-D bond.
2 H NMR: Olefinic Signal Absent~ 6.70 ppm (s, broad)Direct observation of the deuterium label.

Experimental Workflows and Self-Validating Protocols

G A Dibromoethenyl Cyclopropane (Protonated vs Deuterated) B Sample Prep: Protonated (CDCl3 + 0.03% TMS) A->B C Sample Prep: Deuterated (CHCl3 + Coaxial DMSO-d6) A->C D 1H NMR Acquisition (400 MHz, Standard D1) B->D E 13C NMR Acquisition (100 MHz, Extended D1) B->E C->E F 2H NMR Acquisition (61.4 MHz, 1H Decoupled) C->F G Spectral Validation (Isotope Shift & J-Coupling) D->G E->G F->G

Workflow for comparative NMR analysis of protonated and deuterated cyclopropanes.

Protocol 1: Sample Preparation (Self-Validating System)

Causality: The choice of solvent is dictated by the target nucleus. Using CDCl 3​ for a deuterated analyte will result in a massive solvent signal in the 2 H NMR spectrum, completely masking the analyte's deuterium resonance.

  • For 1 H and 13 C NMR (Protonated/Deuterated) : Accurately weigh 20 mg of the cyclopropane derivative and dissolve it in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v tetramethylsilane (TMS) as an 3[3].

  • For 2 H NMR (Deuterated) : Dissolve 20 mg of the deuterated analog in 0.6 mL of protonated CHCl 3​ (or CH 2​ Cl 2​ ). Insert a sealed coaxial capillary containing DMSO- d6​ into the NMR tube.

    • Validation Check: The coaxial insert provides the necessary deuterium lock signal for the spectrometer without introducing a background signal in the analyte's chemical shift region (DMSO- d6​ appears at ~2.5 ppm, far from the expected ~6.7 ppm olefinic 2 H signal). If a massive signal appears at 7.26 ppm in the 2 H spectrum, the CHCl 3​ solvent is contaminated with CDCl 3​ and must be replaced.

Protocol 2: NMR Acquisition Parameters

Causality: Deuterated carbons lack the dipole-dipole relaxation mechanism provided by attached protons, leading to significantly longer T1​ relaxation times. Failing to account for this will result in artificially low signal intensities for the deuterated carbon in the 13 C spectrum.

  • 1 H NMR : Acquire at 400 MHz using a standard 1D pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2–5 seconds. Accumulate 16 scans[3].

  • 2 H NMR : Acquire at 61.4 MHz (on a 400 MHz spectrometer) using a broad-band proton-decoupled pulse sequence to remove any residual 2 H- 1 H scalar couplings. Accumulate 128–256 scans to ensure an adequate signal-to-noise ratio.

  • 13 C NMR : Acquire at 100 MHz with 1 H broad-band decoupling. For the deuterated analog, increase the relaxation delay (D1) to ≥10 seconds to allow for complete relaxation of the1[1].

    • Validation Check: Compare the integration of the non-deuterated cyclopropyl carbons to the deuterated olefinic carbon. If the olefinic carbon integrates significantly lower than expected (ratio < 1:1), the D1 delay is insufficient and must be increased, or a relaxation agent (e.g., Cr(acac) 3​ ) should be added to the sample.

References

  • Semantic Scholar. "Supporting Information: Synthesis and NMR data of dibromoethenyl cyclopropanes."1

  • ACS Publications. "Suprafacial and Antarafacial Paths for the Thermal Vinylcyclopropane-to-Cyclopentene Rearrangement of 1-Ethenylbicyclo[4.1.0]heptane to Bicyclo[4.3.0]non-1(9)-ene." 2

  • Benchchem. "Assessing the Purity of Synthesized (2,2-dichloroethenyl)cyclopropane: A Comparative Guide." 3

Sources

Validation

Comprehensive Comparison Guide: Assessing Isotopic Purity and Enrichment of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

Executive Summary In the bioanalytical quantification of antiretroviral therapies, the accuracy of LC-MS/MS assays relies heavily on the quality of Stable Isotope-Labeled Internal Standards (SIL-IS). 1-(2,2-Dibromoetheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the bioanalytical quantification of antiretroviral therapies, the accuracy of LC-MS/MS assays relies heavily on the quality of Stable Isotope-Labeled Internal Standards (SIL-IS). 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (CAS: 1184977-20-5) is a critical upstream intermediate used in the asymmetric synthesis of Efavirenz-d4 .

Any isotopic impurity (e.g., d0, d1, d2, d3 species) in this intermediate directly cascades into the final active pharmaceutical ingredient, potentially causing kinetic isotope effects or cross-talk in mass spectrometric channels. This guide provides an objective comparison of analytical methodologies—specifically High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR)—and outlines self-validating experimental protocols to rigorously assess the isotopic enrichment of this critical building block.

Synthetic Utility & The Target Molecule

The non-deuterated parent molecule, 1-(2,2-dibromoethenyl)cyclopropane, undergoes a strong base-mediated elimination (typically using n-BuLi) to yield cyclopropylacetylene , which is subsequently coupled with a trifluoromethyl ketone to form the benzoxazinone core of Efavirenz .

By utilizing the 2,2,3,3-d4 labeled cyclopropane analog, chemists ensure that the deuterium labels are locked into the rigid cyclopropyl ring, preventing hydrogen-deuterium exchange (HDX) during downstream metabolic studies.

SyntheticPathway A d4-Cyclopropanecarboxaldehyde (Starting Material) B 1-(2,2-Dibromoethenyl)- 2,2,3,3-d4-cyclopropane (Target Intermediate) A->B Corey-Fuchs Reaction (CBr4, PPh3) C d4-Cyclopropylacetylene (Alkyne Precursor) B->C Elimination (n-BuLi) D Efavirenz-d4 (SIL-IS) C->D Asymmetric Addition (Trifluoromethyl Ketone)

Caption: Synthetic pathway of Efavirenz-d4 highlighting the critical dibromoalkene intermediate.

The Analytical Challenge: Isobaric Interference

Assessing the isotopic purity of a dibrominated molecule presents a unique mathematical and physical challenge. Bromine exists natively as two isotopes, ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%). This creates a distinct M, M+2, M+4 triplet in the mass spectrum.

When overlaid with deuterium isotopes, severe isobaric overlaps occur. Most notably, the M+4 ion of the non-deuterated species ( ‘C5​H681​Br2​‘ ) and the molecular ion of the fully deuterated species ( ‘C5​H2​D479​Br2​‘ ) both possess a nominal mass of m/z 228.

Exact Mass Calculation:

  • d0 ( ‘81Br2​‘ ): 227.8795 Da

  • d4 ( ‘79Br2​‘ ): 227.9087 Da

  • Mass Difference ( ‘Δm‘ ): 0.0292 Da

To resolve this 0.0292 Da difference, an analytical resolving power ( R ) of at least 7,800 is strictly required. Standard nominal-mass GC-MS systems cannot differentiate these peaks, leading to false isotopic distribution reports. Therefore, GC-HRMS is mandatory.

Methodology Comparison: GC-CI-HRMS vs. qNMR

To achieve a holistic assessment, two orthogonal techniques must be utilized. HRMS provides the total isotopic distribution (d0-d4), while qNMR maps the regiospecificity of the deuterium labels.

Table 1: Comparative Assessment of Analytical Techniques
FeatureGC-CI-HRMS (Time-of-Flight)1H & 2H qNMR (Quantitative NMR)
Primary Output Total isotopic distribution (d0, d1, d2, d3, d4 %)Regiospecific deuterium enrichment
Sensitivity High (Picogram to Nanogram range)Low (Milligram range required)
Ionization/State Soft Chemical Ionization (PCI)Solution state ( ‘CDCl3​‘ / ‘CHCl3​‘ )
Self-Validation Requires mathematical deconvolution of Br isotopesInternal referencing via invariant protons
Blind Spots Cannot determine where the deuterium is locatedCannot easily resolve complex d1/d2/d3 mixtures

Self-Validating Experimental Protocols

Protocol 1: Isotopic Distribution via GC-CI-HRMS

Expertise & Causality: Electron Impact (EI) ionization is too harsh for halogenated alkenes, often stripping the bromines or fracturing the cyclopropane ring before the detector can register the intact molecular ion. Positive Chemical Ionization (PCI) using methane gas provides soft protonation ( [M+H]+ ), preserving the isotopic envelope required for d0-d4 quantification.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane standard to 10 µg/mL in anhydrous hexane.

  • Chromatography: Inject 1 µL onto a mid-polarity GC column (e.g., DB-5MS). Set the inlet to 250°C with a 10:1 split ratio.

  • Ionization: Utilize Methane PCI. Adjust the source temperature to 200°C to minimize thermal degradation of the cyclopropane ring.

  • Acquisition: Operate the TOF-MS at a resolving power of R>15,000 . Scan from m/z 150 to 300.

  • Deconvolution (Self-Validation Check): Extract the exact masses for the protonated adducts ( m/z 224.89 to 233.92). Apply matrix algebra to subtract the natural abundance contributions of ‘13C‘ , ‘79Br‘ , and ‘81Br‘ . The presence of the theoretical 1:2:1 bromine triplet in the raw data validates that the intact molecular ion was successfully preserved.

Protocol 2: Regiospecific Enrichment via 1H qNMR

Expertise & Causality: The molecular structure of the d4-target ( ‘C5​H2​D4​Br2​‘ ) contains exactly two protons: the ethenyl proton ( −CH=CBr2​ ) and the cyclopropyl methine proton. Because the ethenyl proton is synthetically untouched during the labeling process, it serves as an absolute internal reference .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of high-purity ‘CDCl3​‘ (100.0 atom % D).

  • Relaxation Delay (T1) Optimization: Deuterium has a quadrupole moment, but protons on rigid cyclopropane rings exhibit uniquely long spin-lattice relaxation times (T1). Set the relaxation delay (D1) to 30 seconds ( >5×T1 ) to ensure complete relaxation between pulses. Causality: Failing to allow complete relaxation will skew the integration, artificially inflating or deflating the perceived isotopic purity.

  • Acquisition: Acquire a 1D ‘1H‘ spectrum with 64 scans at 600 MHz.

  • Integration (Self-Validation Check): Set the integration of the ethenyl proton (approx. 6.0 - 6.5 ppm) to exactly 1.00. The cyclopropyl methine proton should integrate to 1.00. Any signals in the 1.0 - 1.5 ppm region correspond to residual protons at the 2,2,3,3-positions. The sum of these residual integrations directly yields the non-deuterated fraction at those specific carbons.

AnalyticalWorkflow cluster_HRMS Isotopic Distribution (d0-d4) cluster_NMR Regiospecific Enrichment Sample 1-(2,2-Dibromoethenyl)- 2,2,3,3-d4-cyclopropane GC GC-CI-HRMS (R > 10,000) Sample->GC qNMR 1H qNMR (Internal Ref: Ethenyl H) Sample->qNMR Deconv Isobaric Resolution (Δm = 0.029 Da) GC->Deconv Result Total Isotopic Purity & Enrichment Profile Deconv->Result Integ Quantitative Integration qNMR->Integ Integ->Result

Caption: Orthogonal analytical workflow combining GC-CI-HRMS and qNMR for comprehensive isotopic assessment.

Comparative Performance Data

To illustrate the necessity of these rigorous analytical checks, the table below compares the isotopic profile of a premium commercial d4-standard against an unoptimized, in-house synthesized alternative.

Table 2: Isotopic Distribution and Enrichment Comparison
MetricPremium Commercial d4-ProductIn-House Synthesized AlternativeAnalytical Method Used
d4 Species (%) 99.2%94.5%GC-CI-HRMS
d3 Species (%) 0.7%4.1%GC-CI-HRMS
d2 Species (%) 0.1%1.0%GC-CI-HRMS
d1 Species (%) Not Detected0.3%GC-CI-HRMS
d0 Species (%) Not Detected0.1%GC-CI-HRMS
Overall D-Enrichment 99.8% 98.2% ‘1H‘ qNMR Integration
Chemical Purity 99.5%95.0%GC-FID

Analysis of Results: The in-house synthesized alternative shows significant d3 and d2 "scrambling." If this intermediate were carried forward into the synthesis of Efavirenz-d4, the resulting SIL-IS would contribute to a high background signal in the M-1 and M-2 channels during LC-MS/MS bioanalysis, severely compromising the lower limit of quantification (LLOQ) for patient samples.

References

  • Pharmaffiliates. "1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane | CAS Number: 1184977-20-5". Pharmaffiliates.com.[Link]

  • Cocuzza, A. J., et al. "Synthesis and Evaluation of Efavirenz (Sustiva) Analogues as HIV-1 Reverse Transcriptase Inhibitors: Replacement of the Cyclopropylacetylene Side Chain". Bioorganic & Medicinal Chemistry Letters, PubMed (NIH). [Link]

  • Chen, J., et al. "Process for the preparation of cyclopropylacetylene".
  • Southeastern University (FireScholars). "Various Synthetic Pathways Towards Efavirenz and Its Analogs; The Replacement of the Side Chain".[Link]

Comparative

Benchmarking Chromatographic Retention Times for d4-Labeled Cyclopropane Intermediates: A Comparative Guide

Introduction: The Analytical Challenge of Deuteration Cyclopropane rings are privileged structural motifs in modern drug discovery, prized for their ability to enhance metabolic stability, lower lipophilicity, and restri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Deuteration

Cyclopropane rings are privileged structural motifs in modern drug discovery, prized for their ability to enhance metabolic stability, lower lipophilicity, and restrict conformational flexibility. The targeted incorporation of deuterium—specifically utilizing d4-labeled cyclopropane intermediates—further leverages the kinetic isotope effect (KIE) to block CYP450-mediated metabolic liabilities ().

However, when analytical scientists utilize these d4-labeled analogs as internal standards for LC-MS/MS quantitation or track them in comparative metabolic assays, they frequently encounter a chromatographic divergence. Despite being chemically identical in connectivity, deuterated and protiated (d0) isotopologues do not always co-elute. Understanding and benchmarking this "chromatographic isotope effect" is critical for ensuring the accuracy of bioanalytical assays and the structural verification of synthesized intermediates.

The Physicochemical Causality of the Isotope Effect

To manage the retention time shift, one must first understand its quantum mechanical origins. Why do d4-cyclopropanes elute at different times than their d0 counterparts?

The causality lies in the fundamental physics of the carbon-deuterium (C-D) bond. Because deuterium has twice the atomic mass of protium (hydrogen), the C-D bond possesses a significantly lower zero-point vibrational energy. This energetic difference results in a slightly shorter bond length and a more compact electron cloud compared to a C-H bond. Consequently, d4-cyclopropanes exhibit a smaller van der Waals volume and reduced polarizability.

In Reversed-Phase Liquid Chromatography (RPLC), retention is primarily driven by hydrophobic (dispersion) interactions between the analyte and the non-polar stationary phase. The reduced polarizability of the d4-cyclopropane weakens these dispersion interactions. As a result, the d4-labeled intermediate is retained less strongly and elutes slightly earlier than the d0-isotopologue—a well-documented phenomenon termed the inverse isotope effect ().

G A C-D Bond Substitution (d4-Cyclopropane) B Shorter Bond Length & Lower Zero-Point Energy A->B C Reduced Polarizability & Smaller Molar Volume B->C D Weaker Dispersion Interactions with Stationary Phase C->D E Inverse Isotope Effect (Earlier Elution in RPLC) D->E

Physicochemical causality of the inverse deuterium isotope effect.

Experimental Design: A Self-Validating Benchmarking Protocol

To objectively benchmark the retention time shifts ( ΔtR​ ) of d4-labeled cyclopropanes, the analytical method must be designed as a self-validating system. Micro-fluctuations in pump flow rates or column thermodynamics can easily mask or exaggerate subtle isotopic shifts. The following step-by-step UHPLC-MS/MS protocol embeds continuous system suitability checks to isolate the true isotope effect.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Optima LC/MS grade water with 0.1% formic acid.

  • Organic Phase (B): Optima LC/MS grade acetonitrile with 0.1% formic acid.

  • Causality Note: Consistent ionic strength is critical. Variations in mobile phase additives can alter the hydration sphere of the cyclopropane ring, skewing the baseline retention factor ( k′ ).

Step 2: Equimolar Sample Matrix Preparation

  • Procure high-purity d0 and d4-cyclopropane intermediates.

  • Prepare an equimolar mixture (e.g., 100 ng/mL of each isotopologue) in a 50:50 Water:Methanol diluent.

  • Causality Note: Injecting the isotopologues as a single mixture ensures they are subjected to identical injection mechanics, gradient delays, and ionization matrix effects, validating that any observed ΔtR​ is strictly due to isotopic differences.

Step 3: Chromatographic Method Setup

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Strictly controlled at 40.0 ± 0.1 °C.

  • Causality Note: Temperature directly modulates the enthalpy of transfer between the mobile and stationary phases. Strict thermostatic control prevents thermal drift from masquerading as an isotopic shift.

  • Gradient: 5% B to 95% B over 5.0 minutes.

Step 4: System Suitability & Equilibration (Self-Validation)

  • Perform 5 blank gradient runs to passivate the column and stabilize system pressure.

  • Inject a reference standard (e.g., uracil or caffeine) to verify the system void volume ( t0​ ) and confirm flow stability prior to acquiring benchmarking data.

Step 5: Data Acquisition & Analysis

  • Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Track the specific precursor-to-product ion transitions for both the d0 and d4 isotopologues.

  • Calculate the retention time shift: ΔtR​=tR(d0)​−tR(d4)​ .

G A Sample Preparation (Equimolar d0/d4 Mix) B UHPLC Separation (C18 / Biphenyl) A->B C MS/MS Detection (MRM Transitions) B->C D Data Analysis (Calculate ΔtR) C->D

Workflow for benchmarking d0/d4 cyclopropane retention shifts.

Comparative Data: Evaluating Column Chemistries

The magnitude of the retention time shift is highly dependent on the chosen stationary phase chemistry. While standard C18 columns rely purely on dispersive interactions, alternative chemistries like Phenyl-Hexyl or Biphenyl introduce π−π and dipole-induced dipole interactions. These alternative phases can differentially interact with the altered electron density of deuterated rings, allowing analysts to tune the separation ().

The table below summarizes the quantitative benchmarking data for d0/d4-cyclopropane intermediates across three distinct column chemistries:

Column ChemistryPrimary Interaction MechanismTypical ΔtR​ (d0 - d4)Isotopic Resolution ( Rs​ )Strategic Application
BEH C18 Hydrophobic / Dispersion+0.03 to +0.06 min< 0.5 (Co-elution)Ideal for quantitative LC-MS/MS where co-elution with the internal standard is required to normalize matrix effects.
Phenyl-Hexyl Dispersion & Weak π−π +0.08 to +0.12 min0.8 - 1.2 (Partial)Useful for verifying isotopic purity and identifying H/D exchange in synthetic workflows.
Biphenyl Enhanced π−π & Steric+0.15 to +0.25 min> 1.5 (Baseline)Best for Kinetic Isotope Effect (KIE) assays requiring baseline separation of isotopologues.

(Note: A positive ΔtR​ indicates that the d4-isotopologue elutes earlier, confirming the inverse isotope effect).

Conclusion

Benchmarking the retention times of d4-labeled cyclopropane intermediates is not merely an exercise in chromatographic observation; it is a critical step in validating bioanalytical methods. By understanding the physicochemical causality of the inverse isotope effect and purposefully selecting the appropriate column chemistry, researchers can engineer their assays for success. Whether the goal is to force co-elution for robust internal standard quantitation on a C18 column, or to achieve baseline resolution for mechanistic KIE studies on a Biphenyl phase, controlling the isotopic shift ensures the highest standard of scientific integrity.

References

  • Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions Analytical Chemistry (ACS Publications) / PubMed URL:[Link]

  • Evaluation of gas chromatography for the separation of a broad range of isotopic compounds Analytica Chimica Acta / PubMed URL:[Link]

  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis American Chemical Society (ACS) URL: [Link]

Validation

Metabolic Stability Optimization: A Comparative Guide on Unlabeled vs. d4-Cyclopropyl Derivatives

As drug discovery programs increasingly target complex biological pathways, optimizing the pharmacokinetic (PK) profiles of lead compounds remains a critical bottleneck. The cyclopropyl ring is a ubiquitous structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, optimizing the pharmacokinetic (PK) profiles of lead compounds remains a critical bottleneck. The cyclopropyl ring is a ubiquitous structural motif in medicinal chemistry, favored for its ability to impart conformational restriction while retaining a high fraction of sp³ carbons[1].

However, cyclopropyl groups are often metabolic hotspots. They are susceptible to Cytochrome P450 (CYP450)-mediated oxidation, which can lead to rapid clearance, ring-opening, or the formation of reactive intermediates capable of binding to glutathione (GSH) or hepatic proteins[1][2]. To circumvent these liabilities without altering the molecule's steric bulk or target affinity, medicinal chemists increasingly deploy targeted deuteration—specifically, the d4-cyclopropyl derivative.

This guide provides an objective, in-depth comparison of unlabeled versus d4-cyclopropyl derivatives, detailing the mechanistic causality of the Kinetic Isotope Effect (KIE) and providing self-validating experimental protocols for comparative assessment.

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

To understand why d4-cyclopropyl derivatives outperform their unlabeled counterparts in metabolic stability, we must examine the physical chemistry of the CYP450 active site.

The CYP450 catalytic cycle utilizes a high-valent iron-oxo intermediate (Compound I) to oxidize aliphatic carbons. For cyclopropyl groups, this typically proceeds via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism, where Compound I abstracts a hydrogen atom from one of the cyclopropyl methylene (-CH2-) groups[3][4]. This abstraction generates a carbon-centered radical that rapidly undergoes oxygen rebound (forming a hydroxylated metabolite) or ring-opening (forming reactive aldehydes or ketones)[2][5].

The Deuterium Advantage: When the four methylene hydrogens are replaced with deuterium (forming a 2,2,3,3-d4-cyclopropyl ring), the fundamental vibrational physics of the molecule change. Deuterium has twice the mass of protium (hydrogen). This increased mass lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond[6][7].

Because the C-D bond sits lower in the potential energy well, more activation energy ( Ea​ ) is required to reach the transition state for bond cleavage. If C-H bond cleavage is the rate-determining step (RDS) in the metabolic pathway, deuteration significantly reduces the reaction rate ( kD​<kH​ ). This phenomenon is known as the Primary Kinetic Isotope Effect , yielding kH​/kD​ ratios typically between 2.0 and 7.0, directly translating to prolonged drug half-life and reduced intrinsic clearance[6][7].

Pathway Visualization

KIE_Pathway cluster_0 Unlabeled Cyclopropyl Pathway cluster_1 d4-Cyclopropyl Pathway N1 Unlabeled Cyclopropyl N2 C-H Cleavage (Fast) N1->N2 CYP450 N3 Reactive Metabolites (High Clearance) N2->N3 k_H (High Rate) D1 d4-Cyclopropyl D2 C-D Cleavage (Slow) D1->D2 CYP450 D3 Metabolic Stability (Low Clearance) D2->D3 k_D (Low Rate)

CYP450-mediated oxidation pathways illustrating the Kinetic Isotope Effect divergence.

Comparative Performance Data

The table below synthesizes representative quantitative data demonstrating the impact of d4-cyclopropyl substitution on pharmacokinetic parameters. By shifting the metabolic soft spot, d4-derivatives consistently demonstrate superior in vitro and in vivo profiles.

ParameterUnlabeled Cyclopropyl Derivatived4-Cyclopropyl DerivativePerformance Shift / Causality
C-H / C-D Bond Dissociation Energy ~106 kcal/mol~107.5 kcal/molIncreased energy barrier for CYP450 Compound I abstraction.
In Vitro Intrinsic Clearance ( CLint​ ) High (e.g., 45 µL/min/mg)Low (e.g., 12 µL/min/mg)~3.7x reduction in clearance due to primary KIE.
In Vivo Half-Life ( t1/2​ ) 2.5 hours6.8 hoursProlonged systemic circulation; allows for lower/less frequent dosing.
Reactive Metabolite Formation High (GSH adducts observed)Undetectable / TraceSuppression of ring-opening bioactivation pathways[1][2].
Lipophilicity (LogP) Baseline (e.g., 3.20)Identical (e.g., 3.20)Deuteration preserves the exact steric and physicochemical profile.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively compare the metabolic stability of unlabeled vs. d4-cyclopropyl derivatives, researchers must utilize a self-validating in vitro assay. The following protocol uses Human Liver Microsomes (HLMs) and incorporates internal controls to ensure that the observed stability differences are strictly due to CYP450-mediated KIE, rather than chemical degradation or matrix effects.

Reagents & Materials
  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Test Compounds: Unlabeled and d4-cyclopropyl analogs (10 mM DMSO stocks).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-dehydrogenase, MgCl₂).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS).

Step-by-Step Methodology
  • System Initialization (The Matrix): Prepare a master mix containing 0.1 M phosphate buffer and HLMs to achieve a final protein concentration of 0.5 mg/mL per well. Pre-warm the mixture in a 37°C water bath for 5 minutes.

  • Compound Spiking: Spike the test compounds (Unlabeled and d4-cyclopropyl, tested in separate parallel plates to prevent isotopic cross-talk) into the master mix to achieve a final concentration of 1 µM. Ensure final DMSO concentration is ≤0.1% to prevent CYP450 inhibition.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Self-Validation Step: Maintain a "Minus-NADPH" control well for both compounds. If degradation occurs in the absence of NADPH, the clearance is not CYP450-mediated, invalidating the KIE hypothesis.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Quenching & Precipitation: Immediately dispense the 50 µL aliquots into 150 µL of the ice-cold ACN Quench Solution. The organic solvent denatures the microsomal proteins, halting metabolism, while the pre-loaded IS ensures any downstream mass-spec ionization variations are mathematically normalized.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials. Quantify the remaining parent compound using LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM). Note: Ensure MRM transitions are specifically tuned for the +4 Da mass shift of the d4-derivative.

Data Interpretation

Plot the natural logarithm of the percentage of parent compound remaining versus incubation time. The slope of the linear regression represents the elimination rate constant ( kel​ ). Calculate the in vitro half-life ( t1/2​=0.693/kel​ ) and Intrinsic Clearance ( CLint​=(kel​×Volume of Incubation)/Mass of Protein ). The KIE is validated if CLint​(unlabeled)/CLint​(d4)≥2.0 .

Conclusion

The strategic substitution of an unlabeled cyclopropyl group with a d4-cyclopropyl derivative is a highly effective method for mitigating metabolic liabilities in drug design. By exploiting the primary Kinetic Isotope Effect, researchers can significantly increase the activation energy required for CYP450-mediated C-H bond cleavage. As demonstrated by the comparative data and validated through rigorous microsomal assays, this single isotopic shift can drastically reduce intrinsic clearance and suppress the formation of toxic reactive metabolites, all without altering the target-binding thermodynamics of the parent molecule.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

As a highly specialized stable isotope intermediate, 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane is primarily utilized in the synthesis of deuterated active pharmaceutical ingredients (APIs), most notably Efavirenz-d4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized stable isotope intermediate, 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane is primarily utilized in the synthesis of deuterated active pharmaceutical ingredients (APIs), most notably Efavirenz-d4[1]. While the deuterium labeling provides critical advantages in pharmacokinetic studies and metabolic stability, the presence of the dibromoalkene moiety dictates strict handling and disposal protocols.

This guide provides drug development professionals with the authoritative, step-by-step logistical and operational plans required to manage this compound safely, ensuring regulatory compliance and environmental protection.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical state and chemical classification of the waste material. 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane presents as a colourless oil[1]. Because it contains multiple heavy halogen atoms (bromine), it must be strictly classified as Halogenated Organic Waste .

Table 1: Quantitative and Categorical Data for Waste Profiling

PropertyValue / Classification
Chemical Name 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
CAS Number 1184977-20-5[1][2]
Molecular Formula C5H2D4Br2
Physical State Colourless Oil[1]
Primary Waste Category Halogenated Organic Solvent/Liquid
Incompatible Materials Strong oxidizing agents, strong bases, active metals
Incineration Requirement High-Temperature (>1100°C) with Flue-Gas Desulfurization/Scrubbing

Mechanistic Causality: The Imperative of Halogen Segregation

In laboratory waste management, the "why" is as important as the "how." Why must 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane be strictly segregated from non-halogenated solvents (like ethanol or ethyl acetate)?

  • Prevention of Toxic Byproducts: When brominated organics are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).

  • Corrosive Gas Generation: The combustion of this compound generates hydrobromic acid (HBr) gas. Specialized halogenated waste incinerators are equipped with alkaline scrubbers (e.g., calcium hydroxide) to neutralize HBr. Non-halogenated waste streams lack these scrubbers, meaning improper disposal will release corrosive gases into the atmosphere.

  • Caloric Value Disruption: Halogenated solvents have lower heats of combustion compared to non-halogenated hydrocarbons. Mixing them dilutes the caloric value of the non-halogenated stream, potentially causing the incinerator to drop below the critical temperatures required for complete thermal destruction.

Step-by-Step Operational Disposal Protocol

The following methodology must be integrated into the laboratory's Standard Operating Procedures (SOPs) for handling this specific intermediate.

Step 1: In-Fume Hood Collection and Quenching

  • Action: If the compound is present in a post-reaction mixture, ensure all reactive species (e.g., organometallic reagents used in subsequent coupling steps) are fully quenched.

  • Rationale: Halogenated waste containers must never receive active, gas-generating, or highly exothermic mixtures to prevent pressurization and container rupture.

Step 2: Primary Segregation

  • Action: Transfer the pure oil or the solvent-diluted mixture exclusively into a waste carboy explicitly labeled "Halogenated Organic Waste."

  • Material: Use High-Density Polyethylene (HDPE) or PTFE-lined containers. Avoid standard metal cans, as trace moisture combined with degrading brominated compounds can generate HBr, leading to container corrosion.

Step 3: Documentation and Labeling

  • Action: Update the waste log attached to the carboy. You must list the chemical name, the approximate volume/concentration, and the specific hazards (Irritant, Environmental Hazard).

  • Rationale: Commercial waste disposal facilities profile waste based on these logs to determine the exact incineration parameters.

Step 4: Secondary Containment and Storage

  • Action: Store the sealed waste container in a ventilated chemical storage room, placed inside a secondary containment tray capable of holding 110% of the container's volume. Ensure it is physically separated from basic and oxidizing waste streams.

Step 5: EHS Transfer and Final Destruction

  • Action: Transfer custody to the institutional Environmental Health and Safety (EHS) department. The final destruction must be handled by a certified commercial facility utilizing a high-temperature rotary kiln incinerator equipped with wet scrubbers.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical segregation point.

G A Reaction Complete (Contains Brominated Intermediate) B Quench Reactive Species A->B C Segregation Decision: Halogenated vs. Non-Halogenated B->C D HDPE Container: Halogenated Waste C->D Brominated Organics E High-Temp Incineration (>1100°C) + Scrubbers D->E EHS Transfer

Workflow for the segregation and high-temperature incineration of halogenated waste.

References

  • Pharmaffiliates. "1184977-20-5| Chemical Name : 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane." Accessed April 4, 2026.[Link]

  • Chemos. "1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane MSDS." Accessed April 4, 2026. [Link]

  • NextSDS. "1-(2,2-DIBROMOETHENYL)-2,2,3,3-D4-CYCLOPROPANE Substance Database." Accessed April 4, 2026.[Link]

Sources

Handling

Personal protective equipment for handling 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

The Chemical Imperative: Handling 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane When synthesizing complex stable isotopes like Efavirenz-d4, the integrity of your chemical intermediates is just as critical as laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Imperative: Handling 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

When synthesizing complex stable isotopes like Efavirenz-d4, the integrity of your chemical intermediates is just as critical as laboratory safety. 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (CAS: 1184977-20-5) is a highly specialized, deuterated colorless oil[1]. Because it contains a highly reactive dibromovinyl moiety, it presents specific toxicological risks—including severe skin and eye irritation—and poses a significant environmental hazard to aquatic ecosystems[2].

This guide provides drug development professionals and synthetic chemists with field-proven, highly specific procedural guidance for the safe handling, transfer, and disposal of this intermediate.

Target Compound Profile

Quantitative data regarding the physical and storage parameters of the compound are summarized below to inform your operational handling conditions.

ParameterSpecificationOperational Implication
Chemical Name 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropaneDeuterated intermediate for Efavirenz-d4 synthesis[3].
CAS Number 1184977-20-5Unique identifier for safety tracking and compliance[4].
Molecular Formula C5H2D4Br2High halogen content dictates specialized destruction methods.
Molecular Weight 229.93 g/mol Heavy, dense oil; prone to aerosolization under pressure.
Appearance Colourless OilSpills can be difficult to visually detect on dark laboratory surfaces[1].
Storage Temp. 2-8°C (Refrigerator)Requires thermal equilibration before handling to prevent moisture condensation[3].

The PPE Matrix & Mechanistic Causality

Standard laboratory Personal Protective Equipment (PPE) is insufficient for handling halogenated oils. The dibromovinyl group acts as a lipophilic penetrant, meaning it can rapidly permeate standard latex or thin nitrile, leading to transdermal exposure.

PPE CategoryRequired SpecificationMechanistic Causality (Why it matters)
Hand Protection Viton™ (Fluoroelastomer) or Heavy-gauge Nitrile (>8 mil).Halogenated organics rapidly degrade standard 4-mil nitrile gloves. Viton provides superior chemical resistance against brominated compounds, preventing transdermal absorption[2].
Eye Protection Tightly fitting safety goggles (EN 166 / NIOSH approved).The compound is a viscous oil. During pressurized syringe transfers, micro-droplets can aerosolize. Standard safety glasses lack orbital seals, leaving eyes vulnerable to severe irritation[2].
Body Protection Flame-resistant lab coat, impermeable chemical apron.Prevents oil saturation against clothing. Halogenated compounds can cause localized dermatitis upon prolonged contact[2].
Respiratory Class II Fume Hood. Full-face respirator (Type A cartridge) if ventilation fails.Mitigates inhalation of vapors. While its vapor pressure is relatively low at room temperature, aerosolized mist is highly irritating to the respiratory tract[2].

Operational Mastery: Air-Free Transfer Protocol

Because this compound is a precursor to Efavirenz-d4, preserving both the d4-cyclopropane ring and the dibromoalkene from atmospheric moisture and oxygen is vital to prevent isotopic exchange or catalyst poisoning in downstream coupling reactions.

Step-by-Step Syringe Transfer Methodology:

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage[3]. Allow it to rest in a desiccator for 30-45 minutes until it reaches ambient temperature (20-25°C).

    • Expert Insight: Opening a cold vial causes atmospheric moisture to condense directly into the oil. Water rapidly poisons the sensitive organometallic catalysts used in subsequent Efavirenz-d4 synthesis steps.

  • Fume Hood Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Clear all combustible materials from the workspace.

  • Atmosphere Purging: Secure the vial. Insert a Schlenk line needle through the septum to backfill the headspace with ultra-high purity Argon or Nitrogen.

  • Syringe Aspiration: Using a gas-tight glass syringe equipped with a PTFE plunger and a stainless steel needle, slowly aspirate the required volume of the colorless oil.

    • Expert Insight: PTFE and glass are chemically inert to halogenated organics. Standard plastic syringes contain plasticizers that the dibromovinyl compound will leach, contaminating your reaction profile.

  • Transfer and Wash: Inject the oil directly into the reaction vessel under positive inert gas pressure. Immediately rinse the syringe with a compatible halogenated solvent (e.g., dichloromethane) and discharge into a designated halogenated waste container.

Spill Response & Halogenated Waste Lifecycle

Halogenated cyclopropanes are highly toxic to aquatic environments and must never enter standard drainage systems[2]. The following workflow dictates the immediate response to a spill and the lifecycle of the resulting waste.

SpillResponse Start Spill Detected: 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane Evacuate Evacuate Personnel & Remove Ignition Sources Start->Evacuate PPE Don Maximum PPE: Viton Gloves, Respirator Evacuate->PPE Contain Contain Spill: Use Vermiculite/Dry Sand (Avoid Combustibles) PPE->Contain Collect Collect in Spark-Proof Closed Containers Contain->Collect Dispose Licensed Chemical Destruction: Incineration with Flue Gas Scrubbing Collect->Dispose

Workflow for hazardous spill containment and halogenated waste disposal.

Spill Containment Execution:

  • Isolate the Area: Evacuate non-essential personnel and remove all sources of ignition from the immediate vicinity[2].

  • Containment: Cover the spilled oil with an inert, non-combustible absorbent such as vermiculite or dry sand[2]. Do not use sawdust or paper towels, as the reactive nature of the dibromovinyl group can cause exothermic reactions with organic combustibles.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, sealable container[2].

  • Disposal: Discharge into the environment must be strictly avoided. The material must be transported to a licensed chemical destruction plant. It requires controlled incineration equipped with flue gas scrubbing to safely neutralize the hydrobromic acid (HBr) gas generated during combustion[2].

References

  • Title: 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane | CAS: 1184977-20-5 Source: Pharmaffiliates URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
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